molecular formula C30H48NO10P B15580053 Phoslactomycin C CAS No. 126643-52-5

Phoslactomycin C

Katalognummer: B15580053
CAS-Nummer: 126643-52-5
Molekulargewicht: 613.7 g/mol
InChI-Schlüssel: NDVHWGXRHYARME-XNHNZVDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phoslactomycin C has been reported in Streptomyces platensis with data available.
structure given in first source;  isolated from Streptomyces nigrescens SC-273

Eigenschaften

CAS-Nummer

126643-52-5

Molekularformel

C30H48NO10P

Molekulargewicht

613.7 g/mol

IUPAC-Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 3-methylbutanoate

InChI

InChI=1S/C30H48NO10P/c1-4-23-12-13-28(33)40-26(23)14-15-30(35,16-17-31)27(41-42(36,37)38)20-24(32)10-6-5-8-22-9-7-11-25(19-22)39-29(34)18-21(2)3/h5-6,8,10,12-15,21-27,32,35H,4,7,9,11,16-20,31H2,1-3H3,(H2,36,37,38)/b8-5+,10-6+,15-14+

InChI-Schlüssel

NDVHWGXRHYARME-XNHNZVDCSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Phoslactomycin C: A Technical Guide to its Core Scaffold and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phoslactomycin C, a member of the phoslactomycin family of natural products. The document details its chemical structure, core scaffold, and biological activity, with a focus on its role as a protein phosphatase 2A (PP2A) inhibitor. Experimental protocols and visual diagrams of key pathways are included to support research and development efforts in oncology and other therapeutic areas.

Chemical Structure and Core Scaffold of this compound

This compound is a polyketide natural product produced by species of Streptomyces, such as Streptomyces sp. HK-803 and Streptomyces nigrescens SC-273.[1] The core scaffold of the phoslactomycin family is characterized by a unique combination of four key structural motifs:

  • An α,β-unsaturated δ-lactone ring : This six-membered ring contains a double bond adjacent to the ester carbonyl group.

  • A phosphate (B84403) ester : A phosphate group is attached to the polyketide backbone, which is crucial for its biological activity.

  • A conjugated diene system : Two conjugated carbon-carbon double bonds are present in the acyclic chain.

  • A cyclohexane ring : This terminal ring structure is a feature of the starter unit used in its biosynthesis.

The structural diversity among the phoslactomycin analogs arises from variations in the acyl group attached to the hydroxyl group at C-18 and other modifications to this core structure.

Chemical Structure of this compound:

The chemical structure of this compound is presented below:

IUPAC Name: (2E,4E,6R,7R,8S,9E,11S)-11-[(2S,3S)-3-ethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]-8-hydroxy-6-[(1R)-1-hydroxy-2-(3-methylbutanoyloxy)ethyl]-7-methyl-3,5-dimethylundeca-2,4,9-trienyl dihydrogen phosphate

SMILES: CC(C)CC(O--INVALID-LINK--C[C@@H]1/C=C\C=C/--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--(O)/C=C/[C@H]2--INVALID-LINK--CC)=O[2]

Chemical Formula: C₃₀H₄₈NO₁₀P[2]

Molecular Weight: 613.68 g/mol [2]

Quantitative Biological Activity

CompoundTargetIC50Cell Line/Assay ConditionsReference
Phoslactomycin FProtein Phosphatase 2A4.7 µMin vitro assay[3]

Experimental Protocols

General Protocol for Production and Isolation of Phoslactomycins

The following is a generalized protocol for the fermentation, extraction, and purification of phoslactomycins from Streptomyces species.[1]

1. Fermentation:

  • Prepare a seed culture by inoculating a suitable seed medium with spores of the Streptomyces strain.
  • Incubate the seed culture at 28°C for 2-3 days with shaking.
  • Inoculate a production medium with the seed culture.
  • Conduct large-scale fermentation for 5-7 days at 28°C with controlled aeration and agitation.

2. Extraction:

  • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
  • Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone.
  • Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.
  • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to silica (B1680970) gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.
  • Monitor the fractions for antifungal or PP2A inhibitory activity.
  • Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual phoslactomycin analogs.

4. Structure Elucidation:

  • The chemical structures of the isolated phoslactomycins are determined using a combination of spectroscopic techniques, including high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Visualizations

Signaling Pathway Diagram

The primary molecular target of phoslactomycins is the serine/threonine protein phosphatase 2A (PP2A). By inhibiting PP2A, phoslactomycins maintain the phosphorylated state of various substrate proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Phoslactomycin_PP2A_Pathway Phoslactomycin_C This compound PP2A Protein Phosphatase 2A (PP2A) Phoslactomycin_C->PP2A inhibits Apoptosis Apoptosis Phoslactomycin_C->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Phoslactomycin_C->Cell_Cycle_Arrest Substrate_P Phosphorylated Substrate Proteins PP2A->Substrate_P dephosphorylates Cell_Cycle_Progression Cell Cycle Progression PP2A->Cell_Cycle_Progression promotes Substrate_P->Cell_Cycle_Progression Cell_Cycle_Progression->Apoptosis

This compound inhibits PP2A, leading to cell cycle arrest and apoptosis.
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the production and isolation of phoslactomycins from microbial cultures.

Production_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Seed_Culture 1. Seed Culture Preparation Production_Fermentation 2. Large-Scale Fermentation Seed_Culture->Production_Fermentation Harvest 3. Harvest Culture Broth Production_Fermentation->Harvest Separation 4. Mycelium/Supernatant Separation Harvest->Separation Solvent_Extraction 5. Organic Solvent Extraction Separation->Solvent_Extraction Concentration 6. Concentration to Crude Extract Solvent_Extraction->Concentration Column_Chromatography 7. Silica Gel Chromatography Concentration->Column_Chromatography HPLC 8. Reversed-Phase HPLC Column_Chromatography->HPLC Structure_Elucidation 9. Structure Elucidation (MS, NMR) HPLC->Structure_Elucidation

Generalized workflow for phoslactomycin production and purification.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Phoslactomycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycins (PLMs) are a family of potent and selective inhibitors of protein phosphatase 2A (PP2A), a critical enzyme involved in cellular signaling, proliferation, and apoptosis. Their significant antifungal, antibacterial, and antitumor activities have positioned them as promising lead compounds for novel therapeutic development. This technical guide provides a comprehensive overview of the biosynthetic pathway of phoslactomycins, detailing the genetic machinery, enzymatic processes, and chemical intermediates involved in their production by various Streptomyces species. The guide includes a compilation of quantitative data on phoslactomycin production, detailed experimental protocols for key research methodologies, and visualizations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further investigation of this important class of natural products.

Introduction

Phoslactomycins are polyketide natural products first isolated from Streptomyces species. Their unique chemical structure, featuring a substituted δ-lactone ring, a phosphate (B84403) group, and a cyclohexyl starter unit, is responsible for their potent biological activity. The primary molecular target of phoslactomycins is the serine/threonine protein phosphatase 2A (PP2A), a key tumor suppressor. By inhibiting PP2A, phoslactomycins disrupt cellular signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells. This guide delves into the intricate biosynthetic pathway responsible for the creation of these complex molecules, providing researchers with the foundational knowledge required for their study and exploitation.

The Phoslactomycin Biosynthetic Gene Cluster

The genetic blueprint for phoslactomycin biosynthesis is encoded within a dedicated gene cluster found in producing Streptomyces strains, such as Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1] The entire gene cluster from Streptomyces sp. HK-803 spans approximately 75 kb and contains 27-29 open reading frames (ORFs).[1] These genes code for the various enzymes and proteins required for the assembly and modification of the phoslactomycin scaffold.

The core of the biosynthetic machinery is a Type I polyketide synthase (PKS). This multienzyme complex is responsible for the iterative condensation of small carboxylic acid units to build the polyketide backbone. In addition to the PKS genes, the cluster contains genes for the biosynthesis of the cyclohexanecarboxyl-CoA (CHC-CoA) starter unit and the ethylmalonyl-CoA (Em-CoA) extender unit, as well as genes encoding post-PKS modification enzymes, transcriptional regulators, and transporter proteins.[2]

The Biosynthetic Pathway of Phoslactomycins

The biosynthesis of phoslactomycins can be conceptually divided into three main stages: initiation with a cyclohexyl starter unit, elongation of the polyketide chain by the PKS, and post-PKS modifications to yield the final bioactive compounds.

Initiation: Formation of the Cyclohexanecarboxyl-CoA (CHC-CoA) Starter Unit

The biosynthesis of phoslactomycins is initiated with the unusual starter unit, cyclohexanecarboxyl-CoA (CHC-CoA). The genes responsible for the synthesis of CHC-CoA are located within the phoslactomycin biosynthetic gene cluster.

Elongation: The Polyketide Synthase (PKS) Assembly Line

The phoslactomycin PKS is a modular Type I PKS, where each module is responsible for one cycle of chain elongation. The loading module specifically selects for the CHC-CoA starter unit. Subsequently, seven elongation modules iteratively add two-carbon units derived from malonyl-CoA and four-carbon units from ethylmalonyl-CoA to the growing polyketide chain.[1] Each elongation module contains a set of domains that catalyze the condensation, reduction, and dehydration reactions necessary for chain extension and modification. A notable feature of the phoslactomycin PKS is its ability to generate both E- and Z-double bonds within the polyketide chain.[1]

Post-PKS Modifications: Generation of Phoslactomycin Analogs

Following its synthesis and release from the PKS, the nascent polyketide chain undergoes a series of enzymatic modifications to produce the various phoslactomycin analogs. A key intermediate in this process is Phoslactomycin B (PLM-B).[1]

The enzyme PlmS2, a cytochrome P450 monooxygenase, catalyzes the hydroxylation of the cyclohexyl ring of PLM-B.[1][3] Subsequent esterification of this hydroxyl group with different acyl-CoAs leads to the formation of other phoslactomycin analogs, such as PLM-A, C, D, E, and F.[1]

Regulation of Phoslactomycin Biosynthesis

The expression of the phoslactomycin biosynthetic gene cluster is tightly regulated. Two positive transcriptional regulators, PnR1 and PnR2, have been identified in Streptomyces platensis SAM-0654.[2] These regulators control the transcription of the structural genes, ensuring that phoslactomycin production occurs in a coordinated manner.[2]

Quantitative Data on Phoslactomycin Production

Genetic engineering of the phoslactomycin biosynthetic pathway has been shown to significantly impact production titers. A key study by Palaniappan et al. (2003) demonstrated that the targeted knockout of the plmS2 gene in Streptomyces sp. HK-803 resulted in the selective production of Phoslactomycin B at significantly higher levels than the wild-type strain.

StrainGenotypeMajor Phoslactomycin ProducedTiter Increase (relative to wild-type)
Streptomyces sp. HK-803Wild-typeMixture of PLM-A to F-
Streptomyces sp. HK-803 NP1ΔplmS2Phoslactomycin B6-fold
Data sourced from Palaniappan et al., 2003.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of the phoslactomycin biosynthetic pathway.

General Fermentation and Isolation of Phoslactomycins

This protocol describes a generalized procedure for the cultivation of Streptomyces sp. HK-803 and the extraction of phoslactomycins.

Materials:

  • Streptomyces sp. HK-803

  • Seed medium (e.g., SY agar: 1% soluble starch, 0.1% yeast extract, 0.1% N-Z amine type A)[3]

  • Production medium

  • Appropriate antibiotics for mutant strains (e.g., apramycin)

  • Organic solvents (e.g., ethyl acetate (B1210297), methanol (B129727), acetone)

  • Rotary evaporator

  • Centrifuge

  • HPLC system with a C18 column

Procedure:

  • Seed Culture Preparation: Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of Streptomyces sp. HK-803 spores or mycelia from a fresh plate. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days.

  • Production Culture: Inoculate a 2 L flask containing 500 mL of production medium with 5% (v/v) of the seed culture. Incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.

  • Extraction:

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation (e.g., 8,000 x g for 15 minutes).

    • Extract the mycelial pellet with methanol or acetone.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica (B1680970) gel column chromatography.

    • Further purify the phoslactomycin-containing fractions by reversed-phase HPLC on a C18 column using a suitable gradient of acetonitrile (B52724) and water.

    • Monitor the elution profile by UV absorbance and collect the fractions corresponding to the desired phoslactomycins.

Gene Knockout in Streptomyces sp. HK-803 via PCR-Targeting

This protocol outlines a general procedure for creating a gene deletion mutant in Streptomyces using the PCR-targeting method.

Materials:

  • E. coli ET12567/pUZ8002 donor strain

  • Cosmid library of Streptomyces sp. HK-803

  • λ-Red recombination plasmid (e.g., pIJ790)

  • Disruption cassette with an antibiotic resistance marker (e.g., apramycin) flanked by FRT sites

  • Primers with homology extensions to the target gene

  • Electroporator

  • Appropriate media and antibiotics for E. coli and Streptomyces

Procedure:

  • Design and PCR amplify the disruption cassette: Design primers with ~40 bp extensions homologous to the regions flanking the gene to be deleted. Use these primers to amplify the apramycin (B1230331) resistance cassette.

  • Electroporate the disruption cassette into E. coli containing the target cosmid and the λ-Red plasmid: The λ-Red recombinase will mediate the replacement of the target gene on the cosmid with the disruption cassette.

  • Isolate the recombinant cosmid: Screen for colonies with the correct gene replacement by PCR.

  • Intergeneric conjugation: Transfer the recombinant cosmid from the non-methylating E. coli ET12567/pUZ8002 donor strain to Streptomyces sp. HK-803.

  • Select for double-crossover mutants: Plate the conjugation mixture on media containing the appropriate antibiotic to select for exconjugants. Screen for apramycin-resistant and kanamycin-sensitive colonies (assuming the cosmid vector has a kanamycin (B1662678) resistance marker).

  • Confirm the gene knockout: Verify the gene deletion in the mutant strain by PCR and Southern blot analysis.

Heterologous Expression and Purification of Phoslactomycin Biosynthetic Enzymes

This protocol provides a general framework for the expression and purification of his-tagged phoslactomycin biosynthetic enzymes in E. coli.

Materials:

  • Expression vector (e.g., pET vector)

  • E. coli expression host (e.g., BL21(DE3))

  • LB medium

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Ni-NTA affinity chromatography column

  • Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Sonicator or French press

  • SDS-PAGE analysis equipment

Procedure:

  • Cloning: Clone the gene of interest into the expression vector with an N-terminal or C-terminal His-tag.

  • Transformation: Transform the expression plasmid into the E. coli expression host.

  • Expression:

    • Grow a 1 L culture of the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

LC-MS/MS Quantification of Phoslactomycins

This protocol provides a general outline for the quantification of phoslactomycins in fermentation broth using LC-MS/MS.

Materials:

  • LC-MS/MS system

  • C18 reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Phoslactomycin standards

  • Fermentation broth samples

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness and reconstitute the residue in a known volume of the initial mobile phase.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Separate the phoslactomycins using a gradient elution with mobile phases A and B.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive or negative ion mode.

    • Perform tandem mass spectrometry using multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each phoslactomycin analog.

  • Quantification:

    • Generate a standard curve using known concentrations of phoslactomycin standards.

    • Quantify the amount of each phoslactomycin in the samples by comparing their peak areas to the standard curve.

Visualizations of Pathways and Workflows

Phoslactomycin Biosynthetic Pathway

Phoslactomycin_Biosynthesis CHC_CoA Cyclohexanecarboxyl-CoA (Starter Unit) PKS Phoslactomycin PKS (Type I) CHC_CoA->PKS Initiation Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Elongation Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->PKS Elongation Polyketide Linear Polyketide PKS->Polyketide Release PLM_B Phoslactomycin B Polyketide->PLM_B Cyclization & Phosphorylation PlmS2 PlmS2 (P450 monooxygenase) PLM_B->PlmS2 Substrate Hydroxylated_PLM Hydroxylated PLM-B PlmS2->Hydroxylated_PLM Hydroxylation PLM_Analogs Phoslactomycin Analogs (A, C-F) Hydroxylated_PLM->PLM_Analogs Acyl_CoAs Various Acyl-CoAs Acyl_CoAs->PLM_Analogs Esterification

Caption: Overview of the Phoslactomycin biosynthetic pathway.

Workflow for Gene Knockout in Streptomyces

Gene_Knockout_Workflow Start Start: Target Gene Identification PCR PCR Amplification of Disruption Cassette Start->PCR Electroporation Electroporation into E. coli (with Cosmid & λ-Red) PCR->Electroporation Recombination λ-Red Mediated Recombination Electroporation->Recombination Isolation Isolation of Recombinant Cosmid Recombination->Isolation Conjugation Intergeneric Conjugation (E. coli to Streptomyces) Isolation->Conjugation Selection Selection for Double Crossover Conjugation->Selection Confirmation Confirmation by PCR & Southern Blot Selection->Confirmation End End: Gene Knockout Mutant Confirmation->End

Caption: Workflow for creating a gene knockout mutant in Streptomyces.

Regulatory Cascade of Phoslactomycin Biosynthesis

Regulatory_Cascade PnR2 PnR2 (Transcriptional Regulator) pnR1_gene pnR1 gene PnR2->pnR1_gene Activates transcription PLM_genes Phoslactomycin Biosynthetic Genes PnR2->PLM_genes Activates transcription PnR1 PnR1 (Transcriptional Regulator) pnR1_gene->PnR1 Translation PnR1->PLM_genes Activates transcription PLM_production Phoslactomycin Production PLM_genes->PLM_production Leads to

Caption: Proposed regulatory cascade for phoslactomycin biosynthesis.

Conclusion

The biosynthetic pathway of phoslactomycins is a complex and fascinating example of microbial secondary metabolism. A thorough understanding of the genetic and enzymatic machinery involved is crucial for the rational design of strategies to improve the production of these valuable compounds and to generate novel, more potent analogs. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the world of phoslactomycins, with the ultimate goal of harnessing their therapeutic potential. The provided data, protocols, and visualizations are intended to serve as a practical resource to facilitate further research and innovation in this exciting field.

References

An In-depth Technical Guide to Phoslactomycin C and its Natural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Phoslactomycin C and its naturally occurring analogs. This family of polyketide-derived antibiotics, primarily produced by various Streptomyces species, has garnered significant attention for its potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical regulator of numerous cellular processes. This document provides a detailed overview of their biological activities, experimental protocols for their isolation and characterization, and visualizations of key biological pathways and experimental workflows.

Overview of Phoslactomycins

Phoslactomycins (PLMs) are a class of natural products that includes several analogs, such as Phoslactomycin A, B, C, D, E, F, H, and I.[1][2] These compounds share a common structural framework featuring an α,β-unsaturated δ-lactone, a phosphate (B84403) ester, and a cyclohexane (B81311) ring.[3] Their primary mechanism of action is the inhibition of PP2A, a key phosphatase involved in cell cycle regulation, signal transduction, and apoptosis.[4] By inhibiting PP2A, phoslactomycins have demonstrated a range of biological activities, including antifungal, antibacterial, and antitumor properties.[1]

Quantitative Biological Activity Data

The biological activities of this compound and its analogs are summarized below. The data has been compiled from various studies to provide a comparative overview.

Table 1: Protein Phosphatase 2A (PP2A) Inhibition

CompoundIC50 ValueNotesReference(s)
Phoslactomycin F4.7 µMWeaker inhibitor compared to other natural products like fostriecin (B16959).[4][5]
Phoslactomycins (general)Weaker inhibitorsGenerally considered less potent PP2A inhibitors than fostriecin and cytostatin.[5]

Table 2: Antifungal Activity

CompoundTarget OrganismMIC ValueNotesReference(s)
This compoundFungiStrong activityHas a strong effect against various fungi.[1]
Phoslactomycins A-FVarious FungiStrong activityExhibit potent activity against a range of fungal species.[6]

Table 3: Cytotoxic Activity against Cancer Cell Lines

CompoundCell Line(s)IC50 ValueNotesReference(s)
Phoslactomycins (general)Various tumor cellsData not uniformly availableKnown to possess antitumor activity through PP2A inhibition.[1]

Note: Comprehensive and directly comparable quantitative data for all analogs across various assays are not consistently available in the public literature. The tables represent the most relevant data found.

Experimental Protocols

This section provides detailed methodologies for the fermentation, isolation, purification, and structure elucidation of phoslactomycins.

Fermentation of Producing Streptomyces Strains

Objective: To produce phoslactomycins through submerged fermentation of a high-yielding Streptomyces species.

Materials:

  • Streptomyces sp. strain (e.g., S. nigrescens, S. platensis)

  • Seed medium (e.g., ISP Medium 2)

  • Production medium (specific composition may vary, often contains glucose, yeast extract, and mineral salts)

  • Shake flasks or fermenter

  • Incubator shaker

Protocol:

  • Seed Culture Preparation: Inoculate a loopful of Streptomyces spores or mycelia into the seed medium. Incubate at 28-30°C for 2-3 days with shaking at 200-250 rpm.

  • Production Culture Inoculation: Transfer the seed culture (typically 5-10% v/v) into the production medium.

  • Fermentation: Incubate the production culture at 28-30°C for 5-7 days with vigorous shaking or aeration in a fermenter. Monitor pH, glucose consumption, and biomass.

  • Harvesting: After the fermentation period, harvest the culture broth for extraction.

Isolation and Purification

Objective: To isolate and purify individual phoslactomycin analogs from the fermentation broth.

Materials:

Protocol:

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation or filtration.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with chloroform.

    • Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, etc.).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or a bioassay (e.g., antifungal or PP2A inhibition assay).

    • Pool the active fractions and concentrate.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Dissolve the partially purified active fraction in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.[7]

    • Inject the sample onto a semi-preparative or preparative C18 HPLC column.

    • HPLC Conditions (Example):

      • Column: Reverse-phase C18 (e.g., 250 x 10 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes).

      • Flow Rate: 2-4 mL/min.

      • Detection: UV at 210 nm and 254 nm.

    • Collect fractions corresponding to the peaks of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine pure fractions and lyophilize to obtain the purified phoslactomycin analog.

Structure Elucidation

Objective: To determine the chemical structure of the purified phoslactomycin analogs.

Materials:

  • Purified phoslactomycin analog

  • Deuterated solvents (e.g., CDCl₃, MeOD)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Protocol:

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) to determine the elemental composition and exact mass of the molecule.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent.

    • Data Acquisition: [8]

      • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

      • 2D NMR: Acquire a standard set of 2D NMR experiments for structure elucidation, including:[9]

        • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

        • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

        • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

    • Data Analysis: [10]

      • Integrate and assign the chemical shifts of all protons and carbons.

      • Use the 2D NMR data to piece together the molecular fragments and establish the final planar structure and relative stereochemistry.

Visualizations: Signaling Pathways and Workflows

Phoslactomycin's Impact on the PP2A Signaling Pathway

Phoslactomycins exert their biological effects by inhibiting the catalytic subunit of PP2A.[1] This inhibition leads to the hyperphosphorylation of various downstream protein substrates, which can, in turn, affect multiple signaling pathways, including the MAP kinase pathway, and ultimately lead to cell cycle arrest and apoptosis.[11]

PP2A_Signaling_Pathway cluster_0 Cellular Processes cluster_1 PP2A Complex CellCycle Cell Cycle Progression Apoptosis Apoptosis SignalTransduction Signal Transduction PP2Ac PP2A Catalytic Subunit (PP2Ac) SubstrateP Phosphorylated Substrate PP2Ac->SubstrateP Dephosphorylation Substrate Dephosphorylated Substrate Substrate->CellCycle Substrate->Apoptosis Substrate->SignalTransduction Phoslactomycin This compound & Analogs Phoslactomycin->PP2Ac

Caption: Inhibition of PP2A by phoslactomycins, leading to altered cellular processes.

Experimental Workflow for Phoslactomycin Isolation and Purification

The following diagram illustrates the general workflow for obtaining pure phoslactomycin analogs from a Streptomyces fermentation culture.

Phoslactomycin_Workflow Fermentation 1. Streptomyces Fermentation Extraction 2. Solvent Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel 3. Silica Gel Chromatography CrudeExtract->SilicaGel ActiveFractions Active Fractions SilicaGel->ActiveFractions HPLC 4. Reverse-Phase HPLC ActiveFractions->HPLC PureAnalog Pure Phoslactomycin Analog HPLC->PureAnalog StructureElucidation 5. Structure Elucidation (NMR, MS) PureAnalog->StructureElucidation FinalStructure Final Structure StructureElucidation->FinalStructure

Caption: Generalized workflow for phoslactomycin production and purification.

References

Phoslactomycin C's role in cell cycle arrest and apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms of Phoslactomycin C in Cell Cycle Arrest and Apoptosis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycins (PLMs) are a class of natural products isolated from Streptomyces species, recognized for their potent inhibitory effects on protein serine/threonine phosphatase 2A (PP2A).[1] This technical guide elucidates the role of this compound (PLM-C) and its analogs in inducing cell cycle arrest and apoptosis, focusing on the underlying molecular mechanisms. By targeting the catalytic subunit of PP2A, PLMs disrupt the delicate balance of protein phosphorylation, leading to cell cycle checkpoint activation and the initiation of programmed cell death.[2][3] This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for studying these effects, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: PP2A Inhibition

The primary molecular target of the phoslactomycin family is the protein serine/threonine phosphatase 2A (PP2A).[2] PP2A is a crucial tumor suppressor that plays a vital role in regulating numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis, by dephosphorylating a wide array of substrate proteins. Phoslactomycins bind directly to the catalytic subunit of PP2A (PP2Ac), specifically targeting a cysteine residue (Cys-269), which contributes to the potent and selective inhibition of its phosphatase activity.[2] The inhibition of PP2A leads to the hyperphosphorylation of its downstream substrates, disrupting normal cellular signaling and ultimately triggering cell cycle arrest and apoptosis.

Signaling Pathway for PP2A Inhibition

The following diagram illustrates the direct inhibitory action of this compound on the PP2A catalytic subunit.

PLM This compound PP2Ac PP2A Catalytic Subunit (PP2Ac) PLM->PP2Ac PP2A_inactive Inactive PP2A Complex PP2Ac->PP2A_inactive Inhibition Substrate_P Hyperphosphorylated Substrates PP2A_inactive->Substrate_P Leads to Downstream Disrupted Cellular Processes (Cell Cycle, Apoptosis) Substrate_P->Downstream Results in

Caption: this compound directly inhibits the PP2A catalytic subunit.

This compound in Cell Cycle Arrest

Inhibition of PP2A by phoslactomycins disrupts the carefully orchestrated series of events that govern cell cycle progression. PP2A is essential for dephosphorylating key cell cycle regulators, including components of the cyclin-dependent kinase (CDK) complexes.[4] By inhibiting PP2A, this compound causes the accumulation of phosphorylated, active forms of proteins that would normally be inactivated, leading to arrest at critical cell cycle checkpoints, primarily the G1/S and G2/M transitions.[5][6]

G1/S and G2/M Arrest Pathway

The hyperphosphorylation of CDK substrates, such as the Retinoblastoma protein (Rb), and the altered activity of CDK inhibitors are central to PLM-induced cell cycle arrest.[4] The diagram below outlines this proposed pathway.

cluster_g1 G1/S Transition cluster_g2 G2/M Transition PLM This compound PP2A PP2A PLM->PP2A Inhibits CDK_complexes CDK-Cyclin Complexes (e.g., CDK1/2) PP2A->CDK_complexes Dephosphorylates (Inactivates) G2M_checkpoint G2/M Checkpoint Proteins PP2A->G2M_checkpoint Regulates Rb_E2F Rb-E2F Complex CDK_complexes->Rb_E2F Phosphorylates Arrest CELL CYCLE ARREST CDK_complexes->Arrest Hyperactivation Leads to Arrest E2F Free E2F Rb_E2F->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Promotes Mitosis Mitosis G2M_checkpoint->Mitosis Prevents G2M_checkpoint->Arrest Hyperactivation Leads to Arrest

Caption: PLM-C causes cell cycle arrest via PP2A inhibition.

This compound in Apoptosis

Beyond halting proliferation, this compound actively induces programmed cell death. The inhibition of PP2A impacts key pro-survival and pro-apoptotic signaling pathways. PP2A normally dephosphorylates and regulates members of the Bcl-2 family and other proteins in the apoptotic cascade.[7] Its inhibition can lead to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which subsequently activates a cascade of caspases, the executioners of apoptosis.[8][9]

Intrinsic Apoptosis Pathway

The following diagram details the steps from PP2A inhibition to the execution of apoptosis.

PLM This compound PP2A PP2A PLM->PP2A Inhibits Bcl2_family Pro-Apoptotic Bcl-2 Proteins (e.g., Bax, Bak) PP2A->Bcl2_family Regulates Mito Mitochondria Bcl2_family->Mito Acts on CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis APOPTOSIS Caspase3->Apoptosis

Caption: PLM-C triggers the intrinsic apoptosis pathway.

Quantitative Data Summary

The biological activity of phoslactomycins has been quantified across various studies. The following tables summarize key findings regarding their potency and effects on cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Phoslactomycins

Compound Target/Cell Line IC50 Value Reference
Phoslactomycins Protein Phosphatase 2A 4.7 µM [3]
Phoslactomycins Protein Phosphatase 1 > 10 µM [3]
Compound 1* HCT116 (Colon Cancer) 22.4 µM [10]
Compound 2* HCT116 (Colon Cancer) 0.34 µM [10]
Compound 1* HTB-26 (Breast Cancer) 10 - 50 µM [10]
Compound 2* PC-3 (Prostate Cancer) 10 - 50 µM [10]
Compound 2* HepG2 (Liver Cancer) 10 - 50 µM [10]

Note: Compounds 1 and 2 are regioisomers with a core structure related to phoslactomycins.

Key Experimental Protocols

Investigating the effects of this compound requires a suite of cell-based and biochemical assays. Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, HCT116, MCF-7).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Add the compound to the cells and incubate for the specified time periods (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.[11]

Workflow Diagram

start Seed and Treat Cells with this compound harvest Harvest Cells (Trypsinization) start->harvest wash Wash with PBS harvest->wash fix Fix Cells (e.g., 70% cold Ethanol) wash->fix rnase Treat with RNase A fix->rnase stain Stain DNA (Propidium Iodide) rnase->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze Data (Cell Cycle Profile) acquire->analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Harvest and Fixation: After treatment, harvest cells by trypsinization, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C overnight or longer.[12]

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11] PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser.[12] Measure the fluorescence intensity of PI, which is proportional to the DNA content.

  • Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assessment by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13]

Methodology:

  • Harvesting: Collect both adherent and floating cells after treatment.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry immediately.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) exposure).[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).

Western Blotting for Protein Expression

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins involved in cell cycle and apoptosis.[15]

Methodology:

  • Lysate Preparation: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) to prevent non-specific binding.[17] Incubate the membrane with a primary antibody specific to the target protein (e.g., Cyclin B1, Cleaved Caspase-3, Phospho-Rb), followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Analyze the band intensities to quantify changes in protein levels.

Conclusion

This compound and its analogs represent a potent class of compounds that induce cell cycle arrest and apoptosis through the targeted inhibition of protein phosphatase 2A. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to further investigate their therapeutic potential. The disruption of PP2A activity leads to the hyperphosphorylation of critical cellular regulators, effectively halting cell proliferation and triggering programmed cell death. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for professionals in oncology research and drug development, facilitating a deeper understanding and exploration of the phoslactomycin class of molecules.

References

The Phoslactomycin Core: A Technical Guide to a Promising Family of Polyketide Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phoslactomycins (PLMs), a family of polyketide natural products with significant therapeutic potential. Exhibiting potent antifungal, antibacterial, and antitumor properties, these molecules are of considerable interest to the scientific community. This document details their microbial origins, chemical diversity, biosynthesis, and mechanism of action. Furthermore, it summarizes their biological activities with available quantitative data, outlines key experimental protocols for their study, and visualizes the pertinent biosynthetic and signaling pathways.

Introduction to Phoslactomycins

The phoslactomycins are a class of bioactive polyketides produced by various species of actinomycetes, predominantly from the genus Streptomyces.[1] First identified for their potent antifungal activity, their broader biological profile has since been recognized, including antitumor and antibacterial effects.[2] Structurally, they are characterized by a unique scaffold containing an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring.[1][3] The primary molecular target of phoslactomycins is the serine/threonine protein phosphatase 2A (PP2A), a critical enzyme involved in the regulation of numerous cellular processes.[1][2][4] Their ability to potently and selectively inhibit PP2A makes them valuable as both research tools for cell biology and as lead compounds for drug development.[1][4]

Chemical Structure and Natural Analogs

The structural diversity within the phoslactomycin family primarily arises from different acyl groups attached to the C-18 hydroxyl group of the core structure.[1][5] This variability gives rise to a range of natural analogs, each with potentially distinct biological activities. Several analogs, from Phoslactomycin A to K, have been isolated and characterized from different Streptomyces strains.[1][6]

Table 1: Natural Analogs of Phoslactomycin and Their Producing Organisms

Phoslactomycin AnalogProducing Organism(s)
Phoslactomycin AStreptomyces nigrescens SC-273, Streptomyces platensis SAM-0654
Phoslactomycin BStreptomyces sp. HK-803, S. nigrescens SC-273
Phoslactomycin CStreptomyces sp. HK-803, S. nigrescens SC-273
Phoslactomycin DStreptomyces sp. HK-803, S. nigrescens SC-273
Phoslactomycin EStreptomyces sp. HK-803, S. nigrescens SC-273, Streptomyces sp. CMB-MW079
Phoslactomycin FS. nigrescens SC-273
Phoslactomycin GProposed intermediate in Streptomyces sp. HK-803
Phoslactomycin HStreptomyces sp. MLA1839
Phoslactomycin IStreptomyces sp. MLA1839
Phoslactomycins J & KStreptomyces sp. CMB-MW079
Source(s):[1][2][3][5][6][7]

Biosynthesis of the Phoslactomycin Core

Phoslactomycins are synthesized by a type I modular polyketide synthase (PKS) pathway.[4] The biosynthetic gene clusters have been identified and characterized in several producing organisms, including Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[2][5]

The assembly process begins with a cyclohexanecarboxylic acid (CHC) starter unit loaded onto the PKS.[4] The polyketide chain is then elongated through the sequential addition of extender units by seven extension modules. These modules incorporate both malonyl-CoA and ethylmalonyl-CoA, contributing to the final carbon skeleton.[2] Post-PKS modifications, including hydroxylation by cytochrome P450 monooxygenases (like PlmS2 in Streptomyces sp. HK-803) and subsequent esterification, generate the diverse array of phoslactomycin analogs.[4][5] Genetic engineering of these biosynthetic pathways has been shown to enhance the production of specific analogs, such as Phoslactomycin B, by up to six-fold.[4]

G cluster_styles Starter Cyclohexyl-CoA (Starter Unit) PKS Type I Modular Polyketide Synthase (PKS) Starter->PKS Loading LinearPolyketide Linear Polyketide Chain PKS->LinearPolyketide Release & Cyclization Extenders Malonyl-CoA & Ethylmalonyl-CoA (Extender Units) Extenders->PKS Elongation PLM_B Phoslactomycin B LinearPolyketide->PLM_B Further Processing PostPKS Post-PKS Modification (e.g., Hydroxylation by PlmS2) PLM_B->PostPKS PLM_G Phoslactomycin G (Hydroxylated Intermediate) PostPKS->PLM_G Esterification Esterification PLM_G->Esterification Final_PLMs Phoslactomycins A, C-F Esterification->Final_PLMs

Simplified biosynthetic pathway of phoslactomycins.

Mechanism of Action: PP2A Inhibition

The primary mechanism of action for phoslactomycins is the potent and selective inhibition of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a crucial tumor suppressor and a key regulator of a multitude of cellular signaling pathways, including those governing cell cycle progression, apoptosis, and signal transduction.[1]

By inhibiting PP2A, phoslactomycins prevent the dephosphorylation of various substrate proteins. This leads to a hyperphosphorylated state, which can trigger cell cycle arrest and induce apoptosis in cancer cells.[1] Studies have shown that Phoslactomycin A directly binds to the catalytic subunit of PP2A, with the binding site identified as the Cys-269 residue. This direct interaction is critical for its potent inhibitory effect.

G PLM Phoslactomycin PP2A Protein Phosphatase 2A (PP2A) PLM->PP2A Inhibits SubstrateP Phosphorylated Substrate Proteins (e.g., Vimentin) PP2A->SubstrateP Dephosphorylates Substrate Dephosphorylated Substrate Proteins SubstrateP->Substrate Arrest Cell Cycle Arrest SubstrateP->Arrest Leads to Induction Apoptosis Induction SubstrateP->Induction Leads to CellCycle Cell Cycle Progression Substrate->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Regulates

Inhibition of PP2A by phoslactomycin leads to cell cycle arrest and apoptosis.

Biological Activity

Phoslactomycins display a broad spectrum of biological activities, stemming from their inhibition of PP2A. They have demonstrated significant potential as antifungal, antibacterial, and cytotoxic agents. However, comprehensive quantitative data for all analogs against a standardized panel of targets is not consistently available in the cited literature. The data presented below is based on available reports.[1]

Table 2: Antifungal & Enzyme Inhibitory Activity of Phoslactomycin Analogs

Compound/AnalogTarget/OrganismActivity TypeValue
Phoslactomycin DerivativesPyricularia oryzaeAntifungalED₅₀: 7-16 µM
Phoslactomycin DerivativesSeptoria triticiAntifungalED₅₀: 7-16 µM
Phoslactomycins (general)Protein Phosphatase 2AEnzyme InhibitionIC₅₀: 4.7 µM
Source(s):[8]

Table 3: Cytotoxic Activity of Phoslactomycins

Compound/AnalogTarget/OrganismActivity TypeValue
Phoslactomycin DerivativesVarious Cancer CellsCytotoxicityPotent activity reported, but specific IC₅₀ values are not consistently available in the literature.
Source(s):[8]

Experimental Protocols

General Fermentation and Isolation of Phoslactomycins

The following is a generalized protocol for the production and isolation of phoslactomycins from Streptomyces species. Specific parameters may require optimization depending on the producing strain.

G start_node Spore Stock of Streptomyces Strain A Seed Culture (2-3 days, 28°C) start_node->A process_node process_node io_node io_node result_node result_node B Production Fermentation (5-7 days, 28°C) A->B C Harvest & Centrifugation B->C D Mycelial Cake C->D E Supernatant C->E F Organic Solvent Extraction (e.g., Methanol) D->F G Organic Solvent Extraction (e.g., Ethyl Acetate) E->G H Combine & Concentrate Crude Extract F->H G->H I Silica (B1680970) Gel Column Chromatography H->I J Bioassay-Guided Fraction Pooling I->J K Reversed-Phase HPLC J->K L Isolated Phoslactomycin Analogs K->L

Generalized workflow for phoslactomycin production and purification.

Detailed Methodology:

  • Fermentation:

    • Prepare a seed culture by inoculating a suitable seed medium (e.g., Tryptic Soy Broth) with spores of the Streptomyces strain.

    • Incubate the seed culture at approximately 28°C for 2-3 days with shaking (e.g., 200 rpm).

    • Inoculate a larger volume of production medium with the seed culture. The production medium composition should be optimized for high yields (e.g., containing soluble starch, yeast extract, and trace elements).

    • Conduct large-scale fermentation for 5-7 days at 28°C with controlled aeration and agitation.[1]

  • Extraction:

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone.

    • Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.

    • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.[1]

  • Purification:

    • Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.

    • Monitor the fractions for the desired biological activity (e.g., antifungal or PP2A inhibitory activity).

    • Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual phoslactomycin analogs.[1]

  • Structure Elucidation:

    • The chemical structures of the isolated phoslactomycins are determined using a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) for elemental composition and extensive 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and stereochemical analysis.[1][6]

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method for determining the MIC of antifungal agents.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of the purified phoslactomycin analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations to be tested.

    • Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate. Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).

  • Preparation of Fungal Inoculum:

    • Grow the fungal strain to be tested (e.g., Candida albicans, Pyricularia oryzae) on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.

  • Endpoint Determination (Reading the MIC):

    • The MIC is determined visually or spectrophotometrically as the lowest concentration of the phoslactomycin that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.

Protein Phosphatase 2A (PP2A) Inhibition Assay Protocol

This is a generalized colorimetric assay to measure the inhibition of PP2A activity.

  • Reagents and Materials:

    • Purified recombinant PP2A catalytic subunit.

    • Assay buffer (e.g., Tris-HCl buffer with MgCl₂, DTT).

    • Substrate: p-Nitrophenyl phosphate (pNPP).

    • Phoslactomycin analog to be tested.

    • 96-well microtiter plate.

    • Microplate reader.

  • Assay Procedure:

    • Prepare serial dilutions of the phoslactomycin analog in the assay buffer.

    • In the wells of a 96-well plate, add the assay buffer, the PP2A enzyme, and the phoslactomycin dilution (or buffer for control).

    • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the pNPP substrate to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). The enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow.

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PP2A inhibition for each phoslactomycin concentration relative to the control (no inhibitor).

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the phoslactomycin that causes 50% inhibition of PP2A activity, from the resulting dose-response curve.

Conclusion

The natural analogs of phoslactomycin represent a promising class of bioactive compounds with significant therapeutic potential. Their potent and selective inhibition of PP2A makes them valuable tools for studying cellular signaling and attractive lead compounds for the development of novel anticancer and antifungal agents.[1] Further research into the biosynthesis of these molecules could enable the engineered production of novel analogs with improved pharmacological properties, while more comprehensive screening is needed to fully quantify the therapeutic window and spectrum of activity for each analog.

References

Methodological & Application

Application Notes and Protocols for the Purification of Phoslactomycin C with High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin C (PLM C) is a member of the phoslactomycin family of natural products, which are polyketide metabolites produced by various species of Streptomyces. These compounds are potent and selective inhibitors of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes. By inhibiting PP2A, phoslactomycins can modulate various signaling pathways, making them valuable tools for cancer research and potential therapeutic agents. Phoslactomycin A (PLMA), a closely related analog, has been shown to directly bind to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), elucidating a specific mechanism of action for this class of compounds[1].

This document provides detailed application notes and protocols for the purification of this compound from a Streptomyces fermentation broth using high-performance liquid chromatography (HPLC). The methodologies outlined below are intended to serve as a comprehensive guide for researchers aiming to isolate and purify this compound for further biological and pharmacological studies.

Data Presentation

Table 1: Analytical HPLC Method Parameters
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time 12-15 minutes (approximate)
Table 2: Preparative HPLC Method Parameters
ParameterCondition
Column C18 reverse-phase (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% to 70% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL (of concentrated extract)
Fraction Collection Peak-based, triggered by UV signal

Experimental Protocols

Fermentation and Extraction of this compound

This protocol describes the initial steps to obtain a crude extract containing this compound from a Streptomyces culture.

Materials:

  • Streptomyces sp. producing this compound

  • Appropriate fermentation medium (e.g., ISP2 broth)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Protocol:

  • Inoculate a suitable volume of sterile fermentation medium with a seed culture of the Streptomyces strain.

  • Incubate the culture under optimal conditions (e.g., 28°C, 200 rpm) for 7-10 days to allow for the production of this compound.

  • After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Extract the mycelial cake with methanol.

  • Combine the methanolic extract with the crude extract from the supernatant and dry completely. For long-term storage, the crude extract can be freeze-dried.

Analytical HPLC for this compound Detection

This protocol is used for the initial detection and quantification of this compound in the crude extract and for monitoring purification progress.

Materials:

  • Crude extract containing this compound

  • HPLC system with UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • HPLC vials

Protocol:

  • Prepare a stock solution of the crude extract in methanol (e.g., 10 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Set up the HPLC system according to the parameters outlined in Table 1 .

  • Inject the sample and monitor the chromatogram for a peak corresponding to this compound. The identity of the peak can be confirmed by mass spectrometry if an LC-MS system is available.

Preparative HPLC for this compound Purification

This protocol describes the large-scale purification of this compound from the crude extract.

Materials:

  • Concentrated crude extract containing this compound

  • Preparative HPLC system with a fraction collector

  • C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Collection tubes

Protocol:

  • Dissolve a larger quantity of the crude extract in a minimal volume of methanol.

  • Set up the preparative HPLC system according to the parameters outlined in Table 2 .

  • Inject the concentrated extract onto the column.

  • Monitor the separation in real-time and collect fractions corresponding to the this compound peak using the fraction collector.

  • Analyze the collected fractions using the analytical HPLC method (Protocol 2 ) to assess purity.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

This compound Purification Workflow

This compound Purification Workflow Fermentation Streptomyces Fermentation Extraction Extraction with Methanol/Ethyl Acetate Fermentation->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract AnalyticalHPLC Analytical HPLC (Purity Check) CrudeExtract->AnalyticalHPLC Initial Assessment PreparativeHPLC Preparative HPLC Purification CrudeExtract->PreparativeHPLC FractionCollection Fraction Collection PreparativeHPLC->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis PurePLMC Pure this compound PurityAnalysis->PurePLMC Pooled Pure Fractions

Caption: Workflow for the purification of this compound.

This compound Signaling Pathway Inhibition

This compound Signaling Pathway Inhibition cluster_inhibition A_subunit A Subunit (Scaffold) C_subunit C Subunit (Catalytic) A_subunit->C_subunit B_subunit B Subunit (Regulatory) C_subunit->B_subunit Substrate_P Phosphorylated Substrate Protein C_subunit->Substrate_P Dephosphorylation PhoslactomycinC This compound PhoslactomycinC->C_subunit Kinase Upstream Kinase (e.g., Akt, ERK) Substrate Dephosphorylated Substrate Protein Kinase->Substrate Phosphorylation Downstream Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) Substrate_P->Downstream Signal Transduction Substrate->Substrate_P

Caption: Inhibition of the PP2A signaling pathway by this compound.

References

Application Notes and Protocols for Phoslactomycin C in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin C (PLM-C) is a member of the phoslactomycin family of natural products, which are known as potent and selective inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a critical tumor suppressor that regulates numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] By inhibiting PP2A, phoslactomycins maintain the phosphorylated state of various substrate proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cellular signaling and viability.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). Phoslactomycin A (PLMA), a closely related analog, has been shown to directly bind to the cysteine-269 residue of the PP2A catalytic subunit (PP2Ac), contributing to the potent inhibition of its activity.[2] Inhibition of PP2A leads to the hyperphosphorylation of downstream targets, affecting multiple signaling pathways crucial for cell survival and proliferation.

Data Presentation

While specific quantitative data for this compound is limited in the available literature, the following table summarizes the activity of the closely related analog, Phoslactomycin F (PLM-F), which can be used as a reference for experimental design.

CompoundTargetIC50Cell LineEffectConcentrationReference
Phoslactomycin FProtein Phosphatase 2A (PP2A)4.7 µM (in vitro)-Enzyme Inhibition4.7 µM[1]
Phoslactomycin FActin Cytoskeleton-NIH/3T3Actin Filament Depolymerization10 µM[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound.

  • Dissolve the solid this compound in high-purity DMSO to create a stock solution of 1-10 mM. Ensure complete dissolution by gentle vortexing.

  • Aliquot the stock solution into single-use, light-protected, and tightly sealed microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For optimal stability in aqueous solutions, maintain a pH of around 6.6.

General Cell Culture Treatment Protocol

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) based on the IC50 of the related compound Phoslactomycin F (4.7 µM for PP2A inhibition).[1]

  • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Proceed with downstream assays such as cell viability, apoptosis, or western blotting.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with this compound as described above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC Staining)

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

Inhibition of PP2A by this compound is expected to impact several key signaling pathways that regulate cell fate.

PP2A_Inhibition_Pathway cluster_downstream Downstream Signaling Pathways PLM_C This compound PP2A PP2A PLM_C->PP2A Inhibits AKT AKT PP2A->AKT Dephosphorylates (Inhibits) ERK ERK PP2A->ERK Dephosphorylates (Inhibits) beta_catenin β-catenin PP2A->beta_catenin Promotes Degradation c_Myc c-Myc (Ser62) PP2A->c_Myc Dephosphorylates (Promotes Degradation) Apoptosis Apoptosis PP2A->Apoptosis Inhibits Actin_Depolymerization Actin Depolymerization PP2A->Actin_Depolymerization Regulates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation beta_catenin->Proliferation c_Myc->Proliferation

Caption: this compound inhibits PP2A, leading to downstream effects.

The inhibition of PP2A by this compound prevents the dephosphorylation of key signaling proteins. This leads to the sustained activation of pro-proliferative and anti-apoptotic pathways, such as the PI3K/AKT and MAPK/ERK pathways. Furthermore, the stabilization of proteins like β-catenin and c-Myc contributes to uncontrolled cell growth. The disruption of the normal regulation of the actin cytoskeleton can also occur.[1]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_PLMC Prepare this compound Stock Solution (in DMSO) Treat_Cells Treat Cells with This compound (various concentrations) Prepare_PLMC->Treat_Cells Seed_Cells Seed Cells in Culture Plates Seed_Cells->Treat_Cells Incubate Incubate for Desired Time (e.g., 24, 48, 72h) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubate->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Incubate->Western_Blot

Caption: A typical workflow for this compound cell culture experiments.

This workflow outlines the key steps for investigating the effects of this compound on cultured cells, from initial preparation and treatment to the final analysis of cellular responses.

cMyc_Regulation cMyc_pS62 c-Myc-pS62 (Active/Stable) cMyc c-Myc cMyc_pS62->cMyc Proliferation Cell Proliferation cMyc_pS62->Proliferation Promotes Degradation Ubiquitin-Proteasome Degradation cMyc->Degradation PP2A PP2A PP2A->cMyc_pS62 Dephosphorylates PLM_C This compound PLM_C->PP2A Inhibits

References

Total Synthesis of Phoslactomycin Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of phoslactomycin (PLM) analogs, a class of natural products with significant potential in drug development due to their potent and selective inhibition of protein phosphatase 2A (PP2A).[1][2][3][4] This inhibition disrupts cellular signaling pathways, leading to cell cycle arrest and apoptosis, making PLMs promising candidates for anticancer and antifungal therapies.[1][5]

Introduction to Phoslactomycin Analogs

Phoslactomycins are a family of polyketide natural products isolated from Streptomyces species.[5] They are characterized by a unique molecular architecture featuring a substituted δ-lactone ring, a polyene chain, a cyclohexane (B81311) moiety, and a phosphate (B84403) group, which is crucial for their biological activity. Variations in the side chains and stereochemistry give rise to a number of natural analogs, including Phoslactomycins A, B, C, D, E, F, G, H, and I. The total synthesis of these complex molecules and their analogs is a significant challenge in organic chemistry and a key step towards exploring their full therapeutic potential.

General Synthetic Strategies

The total synthesis of phoslactomycin analogs typically involves a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together in the final stages. Common strategies rely on the stereoselective construction of the three main fragments: the δ-lactone, the central polyene chain, and the functionalized cyclohexane ring.

Key reactions that have been successfully employed in the synthesis of the phoslactomycin core include:

  • Asymmetric Aldol (B89426) Reactions (Evans-Aldol): To establish the stereocenters in the δ-lactone and polyene fragments.[1][6]

  • Asymmetric Dihydroxylation (Sharpless): For the stereoselective introduction of diol functionalities.[1][7][8]

  • Cross-Coupling Reactions (Suzuki-Miyaura, Stille): To connect the different fragments of the molecule.[7][9]

  • Ring-Closing Metathesis (RCM): For the formation of the δ-lactone ring.[7][9]

The following sections provide an overview of the total synthesis of selected phoslactomycin analogs, detailed experimental protocols for key reactions, and a summary of their biological activities.

Total Synthesis of Selected Phoslactomycin Analogs

Phoslactomycin A

The first total synthesis of phoslactomycin A was achieved through a convergent strategy.[1][6] The key steps involved an Evans-Aldol reaction to set the C4 and C5 stereocenters, a Sharpless asymmetric dihydroxylation for the C8 and C9 diol, and a final Stille coupling to connect the northern and southern fragments of the molecule.[1][6]

Phoslactomycin B

The asymmetric total synthesis of (+)-phoslactomycin B has been accomplished using a highly stereoselective approach.[7][9][10] This synthesis features an asymmetric pentenylation, a Suzuki-Miyaura coupling, ring-closing metathesis to form the lactone, and an asymmetric dihydroxylation.[7][9]

Phoslactomycin F

The total synthesis of phoslactomycin F has also been reported, contributing to the growing library of synthetic phoslactomycin analogs available for biological evaluation.[1][6]

Phoslactomycin I

A convergent total synthesis of phoslactomycin I-i has been developed.[11][12] The synthesis of the C5–C11 moiety involved a chelation-controlled addition, ozonolysis, and a Horner-Wadsworth-Emmons reaction. The final coupling of the fragments was followed by a reduction to yield the cis,cis-diene, and subsequent installation of the amino and phosphate groups.[11][12]

Data Presentation

Biological Activity of Phoslactomycin Analogs

The primary molecular target of phoslactomycins is the serine/threonine protein phosphatase 2A (PP2A).[2][3][4] Inhibition of PP2A leads to the hyperphosphorylation of various cellular proteins, including those involved in cell cycle regulation and apoptosis, ultimately resulting in anticancer and antifungal effects. The inhibitory potency of different phoslactomycin analogs against PP2A and their cytotoxicity against various cancer cell lines are summarized below.

Phoslactomycin AnalogTargetIC50 ValueCell LineIC50 Value
Phoslactomycin A PP2APotent inhibitor[13]--
Phoslactomycin B PP2APotent and selective inhibitor[3]--
Phoslactomycin F PP2A4.7 µM[2]--
Fostriecin (related natural product) PP2A1.4 ± 0.3 nM[14]--
Cytostatin (related natural product) PP2A29.0 ± 7.0 nM[14]--

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the total synthesis of phoslactomycin analogs.

Protocol 1: Evans-Aldol Reaction for Stereoselective C-C Bond Formation

This protocol describes a general procedure for the Evans-Aldol reaction to create syn-β-hydroxy carbonyl compounds, a key step in constructing the backbone of phoslactomycin analogs.[15][16][17][18][19]

Materials:

  • N-acyloxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (B109758) (DCM)

  • Methanol (B129727)

  • Hydrogen peroxide (30% solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of TEA or DIPEA (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes to allow for enolate formation.

  • Add the aldehyde (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, then warm the reaction to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding methanol, followed by a 2:1 mixture of methanol and 30% hydrogen peroxide.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • Partition the residue between DCM and water. Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired aldol adduct.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol outlines the enantioselective synthesis of vicinal diols from alkenes, a crucial transformation for establishing stereocenters in the phoslactomycin core.[20][21][22][23][24]

Materials:

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 equiv) to the solvent mixture.

  • Stir the mixture at room temperature until both phases are clear.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkene (1.0 equiv) to the vigorously stirred mixture.

  • Continue stirring at 0 °C for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

  • Add ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude diol by silica gel column chromatography.

Protocol 3: Ring-Closing Metathesis (RCM) with Grubbs' Catalyst

This protocol describes the formation of the δ-lactone ring using a second-generation Grubbs' catalyst.[25][26][27][28][29]

Materials:

  • Diene substrate

  • Grubbs' second-generation catalyst

  • Anhydrous and degassed dichloromethane (DCM) or toluene (B28343)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diene substrate (1.0 equiv) in anhydrous and degassed DCM or toluene (to a concentration of 0.005-0.01 M) in a flame-dried Schlenk flask under an inert atmosphere.

  • Add Grubbs' second-generation catalyst (1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux (for DCM) or 80-110 °C (for toluene) and stir for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the cyclic alkene.

Mandatory Visualizations

G cluster_synthesis General Synthetic Strategy for Phoslactomycin Analogs FragmentA δ-Lactone Fragment Phoslactomycin Phoslactomycin Analog FragmentA->Phoslactomycin Coupling FragmentB Polyene Chain Fragment FragmentB->Phoslactomycin Coupling FragmentC Cyclohexane Fragment FragmentC->Phoslactomycin Coupling

Caption: General convergent synthetic strategy for phoslactomycin analogs.

G cluster_workflow Experimental Workflow for Evans-Aldol Reaction Start Start: N-acyloxazolidinone Enolate Enolate Formation (-78 °C, Bu₂BOTf, TEA) Start->Enolate Aldehyde Aldehyde Addition (-78 °C to 0 °C) Enolate->Aldehyde Quench Reaction Quench (MeOH, H₂O₂) Aldehyde->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Product End: syn-β-hydroxy adduct Purification->Product

Caption: A typical experimental workflow for the Evans-Aldol reaction.

G cluster_pathway Phoslactomycin's Mechanism of Action PLM Phoslactomycin Analog PP2A Protein Phosphatase 2A (PP2A) PLM->PP2A Inhibits SubstrateP Phosphorylated Substrate Proteins PP2A->SubstrateP Substrate Dephosphorylated Substrate Proteins SubstrateP->Substrate Dephosphorylation Apoptosis Apoptosis SubstrateP->Apoptosis Induces CellCycle Cell Cycle Progression Substrate->CellCycle Promotes CellGrowth Inhibition of Cell Growth CellCycle->CellGrowth Apoptosis->CellGrowth

Caption: Signaling pathway illustrating PP2A inhibition by phoslactomycins.

References

Application Note: Phoslactomycin C as a Chemical Probe for Elucidating PP2A Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] PP2A typically exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and one of several regulatory subunits (B) that determine substrate specificity and subcellular localization.[1][3][4] Given its critical role as a tumor suppressor, the dysregulation of PP2A is implicated in numerous diseases, particularly cancer.[5][6]

Phoslactomycins (PLMs) are a class of natural products isolated from Streptomyces species that act as potent and selective inhibitors of PP2A.[7][8][9] Phoslactomycin C (PLM C) belongs to this family and serves as an invaluable chemical tool for investigating the complex signaling networks governed by PP2A. By inhibiting PP2A, PLM C effectively locks substrate proteins in their phosphorylated state, allowing researchers to identify PP2A substrates and delineate their roles in specific signaling cascades.

Mechanism of Action

The primary molecular target of the phoslactomycin family is the catalytic subunit of PP2A (PP2Ac).[7] Studies using Phoslactomycin A (PLMA), a close analog of PLM C, have demonstrated that it binds directly to the Cys-269 residue of PP2Ac.[10][11] This interaction inhibits the phosphatase activity of the enzyme.[10] By using PLM C, researchers can induce the hyperphosphorylation of PP2A substrates, mimicking a state of PP2A loss-of-function and thereby uncovering the downstream consequences.

cluster_0 Mechanism of this compound Action PLMC This compound PP2Ac Catalytic Subunit (PP2Ac) PLMC->PP2Ac Binds to Cys-269 & Inhibits PP2A_complex PP2A Holoenzyme (A, B, C subunits) PP2A_complex->PP2Ac contains Substrate Dephosphorylated Substrate Protein Substrate_P Phosphorylated Substrate Protein Substrate_P->Substrate Dephosphorylation Signaling_Active Signaling Pathway Remains Active Substrate_P->Signaling_Active Phosphate Pi Substrate->Phosphate Downstream Downstream Signaling Blocked Substrate->Downstream cluster_pathways Key Signaling Pathways Regulated by PP2A RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Cell Survival Akt->Survival ERK ERK MEK->ERK cMyc c-Myc (p-Ser62) ERK->cMyc Stabilizes Proliferation Cell Proliferation ERK->Proliferation Degradation Proteasomal Degradation cMyc->Degradation PP2A PP2A PP2A->Akt Dephosphorylates (Thr-308) PP2A->MEK PP2A->ERK PP2A->cMyc Dephosphorylates (Ser-62) PLMC This compound PLMC->PP2A Inhibits cluster_workflow Workflow: In Vitro PP2A Activity Assay Start Start: Prepare Reagents Prepare Prepare serial dilutions of this compound Start->Prepare Add_PP2A Add recombinant PP2A enzyme to each well Prepare->Add_PP2A Incubate1 Pre-incubate to allow inhibitor binding Add_PP2A->Incubate1 Add_Substrate Add fluorogenic phosphatase substrate Incubate1->Add_Substrate Incubate2 Incubate at 30°C to allow reaction Add_Substrate->Incubate2 Measure Measure fluorescence (Ex/Em appropriate for substrate) Incubate2->Measure Analyze Analyze data and calculate IC50 value Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for In Vitro Studies of Phoslactomycin C on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycins are a class of natural products isolated from Streptomyces species, recognized for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.[1] Phoslactomycin C, a member of this family, is of particular interest for its potential as an anticancer agent. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's effects on cancer cell lines.

The primary mechanism of action for phoslactomycins is the inhibition of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that functions as a tumor suppressor.[2] PP2A regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis, such as the MAPK/ERK and PI3K/Akt pathways.[2] By inhibiting PP2A, this compound can lead to the hyperphosphorylation and dysregulation of key signaling proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Due to the limited availability of specific in vitro data for this compound, the following protocols and data are based on the known activities of the phoslactomycin family and other PP2A inhibitors. Researchers are encouraged to use this document as a comprehensive guide to designing and executing their own studies.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of Phoslactomycin A, a closely related analog of this compound. This data can serve as a reference point for designing dose-response studies with this compound.

CompoundCell LineAssay TypeIC50 ValueReference
Phoslactomycin AL1210 LeukemiaCytotoxicity0.46 µM[2]

Note: Specific IC50 values for this compound against a broad range of cancer cell lines are not yet publicly available. The value presented for Phoslactomycin A should be used as an estimate for initial concentration ranges in experimental setups.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_drug Prepare this compound Dilutions add_drug Add Drug to Cells prepare_drug->add_drug incubate_drug Incubate (24-72h) add_drug->incubate_drug add_mtt Add MTT Solution incubate_drug->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol describes the detection and quantification of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells to include the apoptotic population.

    • For adherent cells, gently wash with PBS and detach using trypsin.

    • Combine the detached cells with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within 1 hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Four populations of cells will be distinguishable:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.

Signaling Pathways

This compound, as a PP2A inhibitor, is expected to modulate signaling pathways that are regulated by this phosphatase. The diagram below illustrates the putative mechanism of action.

Signaling_Pathway cluster_pathway This compound Mechanism of Action cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome PLMC This compound PP2A Protein Phosphatase 2A (PP2A) PLMC->PP2A Inhibits Akt Akt (Pro-survival) PP2A->Akt Dephosphorylates (Inactivates) ERK ERK (Proliferation) PP2A->ERK Dephosphorylates (Inactivates) MYC c-Myc (Oncogene Stability) PP2A->MYC Dephosphorylates (Destabilizes) Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Promotes Progression MYC->CellCycleArrest Promotes Progression

Caption: Proposed signaling pathway of this compound in cancer cells.

By inhibiting PP2A, this compound leads to the hyperphosphorylation and sustained activation of pro-survival and pro-proliferative proteins like Akt and ERK, and stabilization of oncoproteins like c-Myc.[3] This disruption of normal cellular signaling can ultimately trigger apoptosis and cell cycle arrest in cancer cells.

Conclusion

This compound presents a promising avenue for anticancer drug development through its inhibition of PP2A. The protocols and information provided in this document offer a foundational framework for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. Further studies are warranted to elucidate the specific anticancer profile of this compound and to identify potential biomarkers for sensitivity.

References

Application Notes and Protocols for Preclinical Evaluation of Phoslactomycin C in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin C is a member of the phoslactomycin family of natural products, which are known as potent and selective inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a critical tumor suppressor that regulates a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Its inhibition by phoslactomycins leads to cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential.[1] Beyond oncology, the antifungal and anti-inflammatory properties of this class of compounds suggest a broader range of therapeutic applications.[1][2]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models for cancer, systemic fungal infections, and acute inflammation. Due to the limited publicly available in vivo data for this compound, the methodologies and representative data presented are based on established protocols for other PP2A inhibitors, such as LB100 and Fostriecin, and standard preclinical models.

Mechanism of Action: PP2A Inhibition

This compound exerts its biological effects primarily through the inhibition of PP2A. This phosphatase plays a crucial role in dephosphorylating key signaling proteins. By inhibiting PP2A, this compound maintains the phosphorylated, and often activated, state of various substrate proteins, leading to downstream effects such as cell cycle arrest and apoptosis.[1]

PLC This compound PP2A Protein Phosphatase 2A (PP2A) PLC->PP2A Inhibits Substrate_P Phosphorylated Substrate Proteins (e.g., Akt, p53) PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Proteins Cellular_Effects Cell Cycle Arrest Apoptosis Anti-inflammatory Effects Substrate_P->Cellular_Effects Leads to

Caption: this compound inhibits PP2A, leading to cellular effects.

I. Antitumor Efficacy in Xenograft Models

Human tumor xenograft models in immunodeficient mice are a standard for evaluating the in vivo efficacy of anticancer compounds.

Experimental Protocol: Human Glioblastoma Xenograft Model

This protocol is adapted from studies on the PP2A inhibitor LB100 in glioblastoma models.[3][4]

1. Cell Culture:

  • Culture U251 human glioblastoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Animal Model:

  • Use athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

3. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 U251 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Monitor tumor growth with calipers.

4. Treatment Protocol:

  • When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., saline, intraperitoneal [i.p.] injection)

    • This compound (dose range to be determined by tolerability studies, e.g., 1-10 mg/kg, i.p., daily)

    • Positive control (e.g., Temozolomide, 50 mg/kg, oral gavage, daily for 5 days)

  • Administer treatment for a specified period (e.g., 21 days).

5. Efficacy Evaluation:

  • Measure tumor volume three times weekly using the formula: (Length x Width²) / 2.

  • Monitor body weight as an indicator of toxicity.

  • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

6. Survival Study:

  • In a separate cohort, monitor survival until a humane endpoint is reached (e.g., tumor volume > 2000 mm³).

start Start culture Culture U251 Glioblastoma Cells start->culture implant Implant Cells into Nude Mice culture->implant monitor_growth Monitor Tumor Growth to 100-150 mm³ implant->monitor_growth randomize Randomize into Treatment Groups monitor_growth->randomize treat Administer Treatment (e.g., 21 days) randomize->treat measure Measure Tumor Volume & Body Weight treat->measure endpoint Endpoint: Tumor Excision & Survival Analysis measure->endpoint

Caption: Workflow for antitumor efficacy testing in a xenograft model.

Representative Data

Table 1: Antitumor Efficacy of this compound in a U251 Glioblastoma Xenograft Model (Representative Data)

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
This compound (5 mg/kg)750 ± 9050
Temozolomide (50 mg/kg)450 ± 6070

II. Antifungal Efficacy in a Systemic Candidiasis Model

Systemic fungal infections are a significant cause of morbidity and mortality in immunocompromised individuals. This protocol outlines a murine model of systemic candidiasis to evaluate the antifungal activity of this compound.[2][5]

Experimental Protocol: Murine Model of Systemic Candidiasis

1. Fungal Strain:

  • Use a virulent strain of Candida albicans (e.g., SC5314).

2. Animal Model:

  • Use immunocompetent mice (e.g., BALB/c), 6-8 weeks old. For a more severe infection model, immunosuppression can be induced (e.g., with cyclophosphamide).

3. Infection Protocol:

  • Inject 1 x 10⁵ C. albicans cells in 0.1 mL of saline via the lateral tail vein.

4. Treatment Protocol:

  • Randomize mice into treatment groups (n=10 per group) 2 hours post-infection:

    • Vehicle control (e.g., saline, i.p.)

    • This compound (dose range to be determined, e.g., 1-20 mg/kg, i.p., twice daily)

    • Positive control (e.g., Fluconazole, 10 mg/kg, oral gavage, once daily)

  • Administer treatment for a specified duration (e.g., 7 days).

5. Efficacy Evaluation:

  • Monitor survival daily for 21 days.

  • In a satellite group, euthanize mice at day 3 post-infection, harvest kidneys, and determine fungal burden by plating serial dilutions of tissue homogenates on appropriate agar.

start Start prepare_inoculum Prepare C. albicans Inoculum start->prepare_inoculum infect Infect Mice via Tail Vein Injection prepare_inoculum->infect randomize Randomize into Treatment Groups infect->randomize treat Administer Treatment (e.g., 7 days) randomize->treat evaluate Evaluate Efficacy: Survival & Fungal Burden treat->evaluate

Caption: Workflow for antifungal efficacy testing in a systemic candidiasis model.

Representative Data

Table 2: Antifungal Efficacy of this compound in a Murine Systemic Candidiasis Model (Representative Data)

Treatment GroupMedian Survival (Days)Kidney Fungal Burden (log CFU/g) at Day 3 ± SEM
Vehicle Control56.5 ± 0.3
This compound (10 mg/kg)124.2 ± 0.4
Fluconazole (10 mg/kg)>213.1 ± 0.2

III. Anti-inflammatory Efficacy in an Acute Inflammation Model

The carrageenan-induced paw edema model is a widely used assay to screen for the acute anti-inflammatory activity of novel compounds.[1][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animal Model:

  • Use Wistar rats (150-200 g).

2. Treatment Protocol:

  • Randomize rats into treatment groups (n=6 per group):

    • Vehicle control (e.g., saline, i.p.)

    • This compound (dose range to be determined, e.g., 1-10 mg/kg, i.p.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)

  • Administer treatment 30 minutes before carrageenan injection.

3. Induction of Inflammation:

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

4. Efficacy Evaluation:

  • Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema.

Representative Data

Table 3: Anti-inflammatory Efficacy of this compound in Carrageenan-Induced Paw Edema (Representative Data)

Treatment GroupPaw Volume Increase (mL) at 3 hours ± SEMPercent Inhibition of Edema (%)
Vehicle Control1.2 ± 0.1-
This compound (5 mg/kg)0.6 ± 0.0550
Indomethacin (10 mg/kg)0.4 ± 0.0467

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound's efficacy in animal models of cancer, systemic fungal infections, and acute inflammation. Given the compound's mechanism of action as a PP2A inhibitor, these models are highly relevant for exploring its therapeutic potential. The representative data tables, based on the performance of similar compounds, provide a benchmark for expected outcomes. Further studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic characterization, and safety profiles to fully elucidate the therapeutic window of this compound.

References

Application Notes and Protocols: Phoslactomycin C as a Tool for Studying Serine/Threonine Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phoslactomycins (PLMs) are a family of natural products isolated from Streptomyces species, recognized for their potent inhibitory effects on protein serine/threonine phosphatases, particularly Protein Phosphatase 2A (PP2A).[1][2] Phoslactomycin C, a member of this family, serves as a valuable chemical tool for investigating the vast regulatory roles of PP2A in cellular processes. PP2A is a crucial tumor suppressor that governs cell cycle progression, apoptosis, and signal transduction.[1] By selectively inhibiting PP2A, this compound allows for the detailed study of signaling pathways that are regulated by protein dephosphorylation.

This document provides an overview of this compound's mechanism of action, its inhibitory profile against various phosphatases, and detailed protocols for its application in studying key cellular signaling pathways.

Mechanism of Action

The primary molecular target of the phoslactomycin family is the catalytic subunit of the serine/threonine protein phosphatase 2A (PP2A).[1][3] Phoslactomycin A (PLMA) has been shown to directly bind to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), contributing to its potent inhibition.[3] By inhibiting PP2A, phoslactomycins maintain the phosphorylated state of numerous substrate proteins. This leads to downstream effects such as cell cycle arrest and the induction of apoptosis in cancer cells, making this class of molecules valuable for both basic research and as potential leads for therapeutic development.[1]

Data Presentation: Inhibitory Profile of Phoslactomycins

The following table summarizes the inhibitory activity of phoslactomycins and the well-characterized PP2A inhibitor, Okadaic Acid, against various serine/threonine phosphatases. While specific IC50 values for this compound are not widely reported, data for other phoslactomycin analogs, such as Phoslactomycin F, provide a strong indication of the family's potency and selectivity for PP2A.

InhibitorTarget PhosphataseIC50Reference
Phoslactomycin F Protein Phosphatase 2A (PP2A)4.7 µM[4]
Protein Phosphatase 1 (PP1)> 10 µM[4]
Okadaic Acid Protein Phosphatase 2A (PP2A)0.1 - 0.3 nM[5]
Protein Phosphatase 1 (PP1)15 - 50 nM[5]
Protein Phosphatase 2B (PP2B/Calcineurin)3.7 - 4 nM[5]
Protein Phosphatase 4 (PP4)0.1 nM[5]
Protein Phosphatase 5 (PP5)3.5 nM[5]
Protein Phosphatase 2C (PP2C)No significant inhibition[5]

Signaling Pathways and Experimental Workflows

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a critical signaling route that regulates cell proliferation, differentiation, and survival. PP2A is a known negative regulator of this pathway, acting at multiple levels, including the dephosphorylation of MEK and ERK.[6] Inhibition of PP2A by this compound is expected to lead to hyperphosphorylation and activation of the ERK pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PP2A PP2A PP2A->MEK PP2A->ERK PLM_C This compound PLM_C->PP2A

This compound inhibits PP2A, leading to increased ERK phosphorylation.
Induction of Cell Cycle Arrest

PP2A plays a critical role in regulating the cell cycle, particularly at the G2/M transition.[7] By dephosphorylating key cell cycle regulators, PP2A helps control the entry into mitosis. Inhibition of PP2A by this compound can lead to the accumulation of phosphorylated proteins that promote cell cycle arrest, often at the G2/M checkpoint.[7][8]

Cell_Cycle_Workflow start Seed Cells treat Treat with this compound (or vehicle control) start->treat harvest Harvest and Fix Cells (e.g., with 70% Ethanol) treat->harvest stain Stain with Propidium (B1200493) Iodide and RNase A harvest->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Workflow for analyzing cell cycle distribution after this compound treatment.
Induction of Apoptosis

PP2A is involved in the regulation of apoptosis by dephosphorylating and modulating the activity of several proteins in the apoptotic cascade, including members of the Bcl-2 family. Inhibition of PP2A by this compound can shift the balance towards pro-apoptotic signaling, leading to the activation of executioner caspases, such as Caspase-3, and subsequent cell death.

Apoptosis_Workflow start Culture Cells induce Induce Apoptosis with This compound start->induce lyse Lyse Cells induce->lyse prepare Prepare Cell Lysate and Reaction Mix (with DEVD-pNA) lyse->prepare incubate Incubate at 37°C prepare->incubate measure Measure Absorbance at 405 nm incubate->measure end Quantify Caspase-3 Activity measure->end

Workflow for Caspase-3 colorimetric assay to measure apoptosis.

Experimental Protocols

Protocol 1: In Vitro Protein Phosphatase Inhibition Assay

This protocol is for determining the inhibitory effect of this compound on the activity of purified serine/threonine phosphatases using a colorimetric assay with p-nitrophenylphosphate (pNPP) as a substrate.[6][9]

Materials:

  • Purified protein phosphatase (e.g., PP1, PP2A)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 2 mM DTT, 1 mM MnCl2

  • p-Nitrophenylphosphate (pNPP) substrate solution (10 mM in Assay Buffer)

  • Stop Solution: 5 N NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the Assay Buffer.

  • In a 96-well plate, add 20 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Add 20 µL of the diluted protein phosphatase to each well. Include a blank control with no enzyme.

  • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Start the reaction by adding 50 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 20 µL of 5 N NaOH to each well.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK1/2

This protocol describes how to assess the effect of this compound on the phosphorylation status of ERK1/2 in cultured cells.[5][10]

Materials:

  • Cell culture reagents

  • This compound

  • Lysis Buffer (RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer: 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle-treated control.

  • Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold Lysis Buffer per well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the corresponding secondary antibody, to normalize for protein loading.

  • Quantify the band intensities to determine the relative change in ERK1/2 phosphorylation.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of this compound to induce cell cycle arrest and its analysis using propidium iodide (PI) staining and flow cytometry.[11]

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Culture cells to approximately 60-70% confluency.

  • Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Caspase-3 Colorimetric Assay for Apoptosis

This protocol provides a method to quantify the activity of caspase-3, a key executioner of apoptosis, in cells treated with this compound.[1][12]

Materials:

  • Cell culture reagents

  • This compound

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • Caspase-3 substrate: DEVD-pNA (4 mM stock)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours) to induce apoptosis.

  • Centrifuge the plate (for suspension cells) or aspirate the medium (for adherent cells).

  • Lyse the cells by adding 50 µL of chilled Cell Lysis Buffer to each well and incubating on ice for 10 minutes.

  • Transfer the lysate to a new 96-well plate.

  • Prepare a master mix containing 50 µL of 2x Reaction Buffer and 5 µL of DEVD-pNA substrate per reaction.

  • Add 55 µL of the master mix to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Conclusion

This compound is a potent and selective inhibitor of PP2A, making it an invaluable tool for dissecting the roles of this key serine/threonine phosphatase in a multitude of cellular signaling pathways. The protocols outlined in this document provide a framework for utilizing this compound to investigate its effects on the MAPK/ERK pathway, cell cycle progression, and apoptosis. By employing these methods, researchers can gain deeper insights into the complex regulatory networks governed by protein dephosphorylation.

References

Application Notes & Protocols: Phoslactomycin C in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phoslactomycin C (PLM-C) is a member of the phoslactomycin family, a class of polyketide natural products isolated from various species of actinomycetes, primarily the genus Streptomyces.[1] Structurally, phoslactomycins are characterized by an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring.[1][2] These compounds, including PLM-C, are recognized as potent and selective inhibitors of the serine/threonine protein phosphatase 2A (PP2A).[1] This inhibitory action is the primary mechanism behind their significant biological activities, which include antifungal, antibacterial, and antitumor properties, making this compound a molecule of high interest for drug discovery and development.[1][3]

Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)

The principal molecular target of this compound is the catalytic subunit of Protein Phosphatase 2A (PP2A). PP2A is a crucial tumor suppressor that plays a central role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1] It functions by dephosphorylating key signaling proteins.

This compound exerts its effect by inhibiting PP2A activity. While the specific binding site for PLM-C has not been detailed, its close analog, Phoslactomycin A, has been shown to bind directly to the Cysteine-269 residue of the PP2A catalytic subunit. By inhibiting PP2A, phoslactomycins lock substrate proteins in a state of hyperphosphorylation. This disrupts normal cellular signaling and can lead to the activation of apoptotic pathways and cell cycle arrest, particularly in cancer cells where these pathways are often dysregulated.[1] Key signaling pathways negatively regulated by PP2A and thus affected by its inhibition include the MAPK/ERK and PI3K/Akt pathways.[4]

PP2A_Signaling_Pathway cluster_input Upstream Signals cluster_pathway Signaling Cascade cluster_regulation PP2A Regulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt (Protein Kinase B) PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK Activates ERK->Proliferation PP2A PP2A PP2A->Akt Dephosphorylates (Inhibits) PP2A->ERK Dephosphorylates (Inhibits) PLMC This compound PLMC->PP2A Inhibits

Caption: this compound inhibits PP2A, leading to hyperphosphorylation and activation of pro-survival pathways.

Applications & Quantitative Data

This compound's potent biological activities make it a valuable candidate for drug discovery, particularly in oncology and infectious diseases.

Anticancer Potential

Table 1: In Vitro Anticancer Activity of Phoslactomycin Analogs

Compound Target Cell Line IC₅₀ (µM) Reference
Phoslactomycin A L1210 Leukemia 0.46 [4]
This compound Data not available -
Phoslactomycin F L1210 Leukemia Data not available [4]
Fostriecin (related PP2A inhibitor) L1210 Leukemia Data available [4]

Note: This table includes data from closely related analogs due to the limited availability of specific IC₅₀ values for this compound.

Antifungal Activity

This compound exhibits strong activity against various fungi, positioning it as a potential lead for novel antifungal agents.[1][5] Some phoslactomycin derivatives have shown efficacy against fungal plant pathogens like Pyricularia oryzae and Septoria tritici with ED₅₀ values in the low micromolar range.[6]

Table 2: In Vitro Antifungal Activity of Phoslactomycin Analogs

Compound Fungal Species MIC / ED₅₀ (µM) Reference
This compound Various Fungi Strong activity reported, specific MIC data not available [1][5]
Phoslactomycin H / I Pyricularia oryzae 7 - 16 [6]
Phoslactomycin H / I Septoria tritici 7 - 16 [6]

Note: MIC (Minimum Inhibitory Concentration); ED₅₀ (Effective Dose for 50% inhibition). Data for specific analogs are presented.

Experimental Protocols

Protocol 1: Generalized Isolation and Purification of Phoslactomycins

This protocol outlines a general method for producing and isolating phoslactomycins from Streptomyces species, based on common literature procedures.[1]

Isolation_Workflow start Start: Streptomyces Spores seed_culture 1. Seed Culture (2-3 days, 28°C, shaking) start->seed_culture fermentation 2. Production Fermentation (5-7 days, 28°C, controlled) seed_culture->fermentation harvest 3. Harvest & Centrifugation fermentation->harvest supernatant Supernatant harvest->supernatant mycelium Mycelial Cake harvest->mycelium extraction1 4a. Liquid-Liquid Extraction (e.g., Ethyl Acetate) supernatant->extraction1 extraction2 4b. Solvent Extraction (e.g., Methanol (B129727)/Acetone) mycelium->extraction2 concentrate 5. Combine & Concentrate (Reduced Pressure) extraction1->concentrate extraction2->concentrate crude_extract Crude Extract concentrate->crude_extract silica_chrom 6. Silica (B1680970) Gel Column Chromatography (Gradient Elution) crude_extract->silica_chrom hplc 7. Reversed-Phase HPLC (Purification) silica_chrom->hplc Pool active fractions end End: Pure this compound hplc->end

Caption: Generalized workflow for phoslactomycin production and purification.[1]

Methodology:

  • Fermentation:

    • Prepare a seed culture by inoculating a suitable medium with spores of the Streptomyces strain. Incubate at 28°C for 2-3 days with shaking.[1]

    • Inoculate a larger volume of production medium with the seed culture. Ferment for 5-7 days at 28°C with controlled aeration and agitation.[1]

  • Extraction:

    • Harvest the culture broth and separate the mycelium from the supernatant via centrifugation.[1]

    • Extract the supernatant with a water-immiscible organic solvent (e.g., ethyl acetate).[1]

    • Extract the mycelial cake with an organic solvent (e.g., methanol or acetone).[1]

    • Combine all organic extracts and concentrate under reduced pressure to yield a crude extract.[1]

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a solvent gradient (e.g., chloroform-methanol).[1]

    • Monitor the collected fractions for PP2A inhibitory activity or antifungal activity to identify active fractions.[1]

    • Pool the active fractions and perform further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate individual phoslactomycin analogs like PLM-C.[1]

Protocol 2: In Vitro PP2A Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on PP2A activity, adapted from standard methodologies for phosphatase inhibitors.[7][8] The principle involves quantifying the amount of free phosphate released from a synthetic phosphopeptide substrate by active PP2A.

Materials:

  • Recombinant human PP2A catalytic subunit (rhPP2Ac)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, DTT)

  • Synthetic phosphopeptide substrate (e.g., KRpTIRR)

  • This compound stock solution (in DMSO or other suitable solvent)

  • Malachite Green Reagent (for phosphate detection)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Enzyme Preparation: Dilute the rhPP2Ac stock to a working concentration in cold Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a "no inhibitor" control (vehicle only) and a "maximum inhibition" control (using a known potent inhibitor like Okadaic Acid).

  • Assay Reaction:

    • Add 40 µL of Assay Buffer to all wells of a 96-well plate.

    • Add 10 µL of the diluted this compound (or controls) to the appropriate wells.

    • Add 10 µL of diluted rhPP2Ac to initiate the pre-incubation. Mix gently.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]

  • Substrate Addition:

    • Add 10 µL of the phosphopeptide substrate to all wells to start the dephosphorylation reaction.[7]

    • Incubate the plate for 30 minutes at 37°C.[7]

  • Phosphate Detection:

    • Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released.

    • Incubate for 15-20 minutes at room temperature for color development.

  • Data Acquisition:

    • Measure the absorbance of each well at ~620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay for Anticancer Screening

The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound against a cancer cell line. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

MTT_Workflow start Start: Cancer Cell Culture seed_plate 1. Cell Seeding (96-well plate, incubate 24h) start->seed_plate add_drug 2. Add this compound (Serial Dilutions) seed_plate->add_drug incubate_drug 3. Incubate with Drug (e.g., 48-72 hours, 37°C) add_drug->incubate_drug add_mtt 4. Add MTT Reagent (Incubate 3-4 hours) incubate_drug->add_mtt formazan (B1609692) Living cells convert yellow MTT to purple formazan crystals add_mtt->formazan solubilize 5. Solubilize Formazan (Add DMSO or SDS) add_mtt->solubilize read_plate 6. Measure Absorbance (~570 nm) solubilize->read_plate end End: Calculate % Viability & IC₅₀ read_plate->end

Caption: Workflow for determining cytotoxicity using the MTT assay.[3]

Methodology:

  • Cell Seeding:

    • Harvest a log-phase culture of a cancer cell line (e.g., HeLa, MCF-7).

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight (~24 hours) at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of PLM-C. Include vehicle-only (negative) and untreated (control) wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[3]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[6]

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Mix gently on an orbital shaker for ~15 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting purple solution in each well using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

    • Plot the percent viability versus the log of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phoslactomycin C Yield in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Phoslactomycin C (PLM C) yield from Streptomyces fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield optimization important?

This compound (PLM C) is a member of the phoslactomycin family, a group of polyketide natural products produced by various species of Streptomyces.[1] These compounds are potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A), giving them significant antifungal, antibacterial, and antitumor properties.[1][2] Optimizing the fermentation yield of PLM C is crucial for enabling further research into its therapeutic potential and for developing a cost-effective production process for potential clinical applications.

Q2: What is the biosynthetic origin of this compound?

This compound is a polyketide, synthesized by a large multi-enzyme complex called polyketide synthase (PKS).[3][4] The biosynthesis starts with a cyclohexanecarboxylic acid (CHC) starter unit, which is extended by the sequential addition of extender units derived from primary metabolism.[5] The final structure is then further modified to yield the various phoslactomycin analogs, including PLM C.

Q3: What are the key factors influencing the yield of this compound?

The yield of PLM C, like many secondary metabolites from Streptomyces, is highly dependent on the fermentation conditions. Key factors include:

  • Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and phosphate (B84403) levels, are critical.

  • Precursor Availability: The supply of the starter unit, cyclohexanecarboxylic acid (CHC), and extender units is a key determinant of yield.

  • Physical Parameters: pH, temperature, aeration (dissolved oxygen), and agitation rate must be carefully controlled throughout the fermentation process.

  • Genetic Factors: The genetic stability of the producing Streptomyces strain and the expression levels of the PLM biosynthetic gene cluster play a fundamental role.

Q4: Is it possible to selectively produce this compound over other analogs?

The production of a mixture of phoslactomycin analogs is common. However, genetic engineering strategies have been successful in selectively producing specific analogs. For instance, by inactivating the plmS2 gene, which is responsible for a hydroxylation step, researchers were able to selectively produce Phoslactomycin B at a 6-fold higher titer than the wild-type strain.[2] Similar strategies could potentially be developed to enhance the selective production of this compound.

Troubleshooting Guides

Issue 1: Low or No this compound Production with Good Cell Growth

This is a common issue where the Streptomyces strain grows well (high biomass) but produces little to no PLM C.

Possible Cause Troubleshooting Steps
Suboptimal Media Composition Optimize Carbon Source: High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production.[6] Try alternative carbon sources such as starch, glycerol, or maltose. Optimize Nitrogen Source: The type of nitrogen source can significantly influence polyketide production. Experiment with complex nitrogen sources like soybean meal, peptone, or yeast extract, as well as simpler sources like ammonium (B1175870) sulfate (B86663) or specific amino acids.[7][8] Phosphate Limitation: High phosphate concentrations are known to inhibit the production of many secondary metabolites in Streptomyces. Ensure phosphate levels in the medium are not in excess.
Incorrect Fermentation Parameters Verify and Optimize pH: The optimal pH for secondary metabolite production in Streptomyces is often between 6.0 and 8.0. Monitor and control the pH throughout the fermentation. Optimize Temperature: The optimal temperature for growth and production may differ. Typically, Streptomyces fermentations are carried out between 28-30°C. Ensure Adequate Aeration and Agitation: Polyketide biosynthesis is an aerobic process. Insufficient dissolved oxygen can be a limiting factor. Optimize the agitation speed and aeration rate to ensure sufficient oxygen transfer without causing excessive shear stress on the mycelia.
Lack of Precursors Supplement with Cyclohexanecarboxylic Acid (CHC): Since CHC is the starter unit for PLM biosynthesis, adding it to the culture medium can significantly boost the yield.[5] Experiment with different concentrations and feeding times.
Genetic Instability of the Strain Use a Fresh Inoculum: Prepare the inoculum from a fresh, well-sporulated culture or a frozen stock. Repeated subculturing can lead to strain degradation and loss of productivity. Re-isolate High-Producing Colonies: If yields have declined over time, consider re-streaking the culture and selecting single colonies for screening to identify high-producing variants.
Issue 2: Inconsistent this compound Yields Between Batches

Variability in yield from one fermentation run to another can be a significant challenge.

Possible Cause Troubleshooting Steps
Inconsistent Inoculum Quality Standardize Inoculum Preparation: Develop a standardized protocol for inoculum preparation, including the age of the seed culture, spore concentration, and volume. A consistent and healthy inoculum is crucial for reproducible fermentations.
Variability in Raw Materials Use High-Quality Media Components: The composition of complex media components like soybean meal or yeast extract can vary between suppliers and even between batches from the same supplier. Use high-quality, consistent sources for all media components.
Inadequate Process Control Calibrate and Monitor Equipment: Regularly calibrate all sensors for pH, dissolved oxygen, and temperature to ensure accurate and consistent control of fermentation parameters. Maintain detailed batch records to track all process variables.
Bacteriophage Contamination Implement Strict Aseptic Techniques: Bacteriophage contamination can lead to cell lysis and a significant drop in productivity. If phage contamination is suspected, perform a plaque assay to confirm. Ensure all equipment and media are properly sterilized.

Experimental Protocols

Protocol 1: Optimization of Media Composition using Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a statistical approach for optimizing complex processes by evaluating the effects of multiple factors and their interactions.[9][10]

  • Factor Screening: Use a Plackett-Burman design to identify the most significant media components affecting PLM C production. Factors to consider include different carbon sources (e.g., glucose, soluble starch), nitrogen sources (e.g., soybean meal, yeast extract), and key minerals (e.g., K₂HPO₄, MgSO₄).

  • Central Composite Design (CCD): Once the key factors are identified, use a CCD to determine their optimal concentrations. This involves setting up a series of experiments where the concentrations of the selected factors are varied in a systematic way.

  • Data Analysis: Analyze the results to fit a polynomial equation that describes the relationship between the factors and the PLM C yield. This model can then be used to predict the optimal media composition.

  • Validation: Conduct a final fermentation using the predicted optimal medium to validate the model and confirm the improved yield.

Protocol 2: Precursor Feeding Experiment
  • Prepare Stock Solution: Prepare a sterile stock solution of cyclohexanecarboxylic acid (CHC) in a suitable solvent (e.g., ethanol (B145695) or water, depending on solubility).

  • Inoculate Production Medium: Inoculate the optimized production medium with a standardized Streptomyces inoculum.

  • Feed Precursor: Add the CHC stock solution to the fermentation at different time points (e.g., 24, 48, and 72 hours post-inoculation) and at various final concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 g/L). Include a control fermentation with no added precursor.

  • Monitor Production: Take samples at regular intervals and quantify the PLM C concentration using HPLC.

  • Analyze Results: Compare the PLM C yields from the different feeding strategies to determine the optimal feeding time and concentration.

Protocol 3: Extraction and Quantification of this compound
  • Harvesting: At the end of the fermentation, separate the mycelium from the culture broth by centrifugation.

  • Extraction:

    • Mycelium: Extract the mycelial pellet with an organic solvent such as methanol (B129727) or acetone.

    • Supernatant: Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.[11]

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid is typically used.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where PLM C has significant absorbance.

    • Quantification: Create a standard curve using a purified this compound standard of known concentration to quantify the amount in the samples.

Data Presentation

Table 1: Example of Media Composition for Streptomyces Fermentation

ComponentConcentration (g/L)Role
Soluble Starch20 - 40Carbon Source
Soybean Meal10 - 20Nitrogen Source
Yeast Extract2 - 5Nitrogen Source, Vitamins
K₂HPO₄0.5 - 1.0Phosphate Source, pH Buffer
MgSO₄·7H₂O0.5Mineral Source
CaCO₃2.0pH Buffer
Trace Elements Solution1 mL/LEssential Minerals

Note: The optimal concentrations will vary depending on the specific Streptomyces strain and should be determined experimentally.

Table 2: Typical Fermentation Parameters for Streptomyces

ParameterTypical Range
Temperature28 - 30 °C
pH6.5 - 7.5
Agitation200 - 250 rpm
Incubation Time7 - 12 days
Inoculum Size5 - 10% (v/v)

Visualizations

Phoslactomycin_Biosynthesis_Pathway Primary Metabolism Primary Metabolism Shikimate Pathway Shikimate Pathway Primary Metabolism->Shikimate Pathway Fatty Acid Metabolism Fatty Acid Metabolism Primary Metabolism->Fatty Acid Metabolism Cyclohexanecarboxylic Acid (CHC) Cyclohexanecarboxylic Acid (CHC) Shikimate Pathway->Cyclohexanecarboxylic Acid (CHC) Starter Unit Malonyl-CoA & Methylmalonyl-CoA Malonyl-CoA & Methylmalonyl-CoA Fatty Acid Metabolism->Malonyl-CoA & Methylmalonyl-CoA Extender Units PKS Phoslactomycin Polyketide Synthase (PKS) Cyclohexanecarboxylic Acid (CHC)->PKS Malonyl-CoA & Methylmalonyl-CoA->PKS Linear Polyketide Chain Linear Polyketide Chain PKS->Linear Polyketide Chain Post-PKS Modifications Tailoring Enzymes (Hydroxylation, Acylation, etc.) Linear Polyketide Chain->Post-PKS Modifications This compound This compound Post-PKS Modifications->this compound

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Plackett-Burman Design Plackett-Burman Design Identify Key Factors Identify Key Factors Plackett-Burman Design->Identify Key Factors Carbon Sources, Nitrogen Sources, Minerals Response Surface Methodology (RSM) Response Surface Methodology (RSM) Identify Key Factors->Response Surface Methodology (RSM) Determine Optimal Concentrations Determine Optimal Concentrations Response Surface Methodology (RSM)->Determine Optimal Concentrations Validation Fermentation Validation Fermentation Determine Optimal Concentrations->Validation Fermentation Optimized PLM C Yield Optimized PLM C Yield Validation Fermentation->Optimized PLM C Yield

Caption: Workflow for fermentation media optimization using statistical methods.

Troubleshooting_Logic Low PLM C Yield Low PLM C Yield Good Cell Growth? Good Cell Growth? Low PLM C Yield->Good Cell Growth? Optimize Media & Parameters Check/Optimize: - Media Composition - Fermentation Parameters - Precursor Feeding Good Cell Growth?->Optimize Media & Parameters Yes Optimize Growth Conditions Check/Optimize: - Inoculum Quality - Basic Growth Medium - Aeration/Agitation Good Cell Growth?->Optimize Growth Conditions No Re-evaluate Strain Check for: - Genetic Instability - Phage Contamination Optimize Media & Parameters->Re-evaluate Strain Optimize Growth Conditions->Re-evaluate Strain

References

Troubleshooting inconsistent results in PP2A assays with Phoslactomycin C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Phoslactomycin C in Protein Phosphatatase 2A (PP2A) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PP2A activity varies significantly between experiments. What are the common causes?

A1: Inconsistent PP2A activity can stem from several factors:

  • Enzyme Quality: The purity and activity of the PP2A enzyme preparation are critical. Ensure you are using a high-quality, active enzyme. PP2A is known to lose activity with improper storage or handling.

  • Buffer pH: The pH of your assay buffer can significantly impact enzyme activity. Phoslactomycin B, a related compound, is most stable at pH 6.63 and shows acid and base-catalyzed decomposition.[1] Small deviations in pH (± 0.05 units) can lead to errors of around ± 5% in phosphatase assays.[2]

  • Substrate Concentration: Ensure the substrate concentration is not limiting and is consistent across all wells and experiments.

  • Incubation Time and Temperature: Adhere strictly to the recommended incubation times and temperatures. For example, a common protocol incubates the reaction for 30 minutes at 36°C or 37°C.[3][4]

Q2: I'm observing inconsistent inhibition with this compound. What should I check?

A2: Variability in inhibition by this compound can be due to:

  • Inhibitor Stability: Phoslactomycins can be sensitive to pH and temperature.[1] Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low and consistent across all experimental conditions, as high concentrations can affect enzyme activity.

  • Binding Kinetics: Phoslactomycin A (PLMA) directly binds to the Cys-269 residue of the PP2A catalytic subunit.[5][6] Pre-incubation of the enzyme with the inhibitor before adding the substrate might be necessary to ensure complete binding and inhibition.

Q3: My negative control (no inhibitor) shows low or no PP2A activity. How can I fix this?

A3: Low activity in the absence of an inhibitor points to a problem with the enzyme or assay conditions:

  • Inactive Enzyme: Your PP2A may have lost activity due to improper storage or handling. Test the activity of a fresh aliquot of the enzyme.

  • Incorrect Buffer Composition: PP2A activity can be dependent on divalent cations like Mn2+ or Mg2+.[7] Verify that your assay buffer contains the necessary components at the correct concentrations.

  • Substrate Quality: The phosphorylated substrate may have degraded. Use a fresh, high-quality substrate.

Q4: I am seeing high background signal in my assay. What can I do to reduce it?

A4: High background can be caused by:

  • Spontaneous Substrate Degradation: The phosphopeptide substrate may be unstable and hydrolyzing spontaneously. Include a "no-enzyme" control to measure this background and subtract it from your measurements.

  • Contaminating Phosphatases: The cell lysates or purified enzyme preparations may be contaminated with other phosphatases.[8] Using specific PP2A immunoprecipitation kits can help isolate PP2A activity.[9][10]

  • Reagent Contamination: One of your reagents, such as the buffer or substrate solution, might be contaminated with free phosphate (B84403). Use high-purity reagents and water.

Quantitative Data Summary

For consistent and reproducible results, careful control of assay parameters is essential. The following tables provide recommended ranges and key considerations for your PP2A assays.

Table 1: General PP2A Assay Parameters

ParameterRecommended Value/RangeNotes
Enzyme Concentration 0.08 - 0.65 units/wellThe optimal amount may vary depending on the specific activity of the enzyme preparation and the assay format.[3]
Substrate Concentration 200 µM (for phosphopeptide)Should be at or above the Km for the enzyme to ensure the reaction rate is proportional to enzyme activity.
Incubation Temperature 30°C - 37°CConsistency is key. An orbital shaker inside an incubator can ensure uniform temperature.[4][8]
Incubation Time 30 minutesShould be within the linear range of the reaction. A time-course experiment is recommended to determine the optimal time.[3][4]
pH ~6.5 - 7.5Phoslactomycins are most stable around pH 6.6.[1] The optimal pH for PP2A activity may vary slightly.

Table 2: this compound - Properties and Handling

PropertyValue/InformationReference
Mechanism of Action Potent inhibitor of Protein Ser/Thr Phosphatase 2A (PP2A).[5][6][5],[6]
Binding Site Directly binds to the Cys-269 residue of the PP2A catalytic subunit.[5][5]
IC50 4.7 µM (for a mixture of phoslactomycins against PP2A)[11]
Solubility Soluble in DMSO.General knowledge for this class of compounds.
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General lab best practice.

Detailed Experimental Protocols

Protocol: Immunoprecipitation-Coupled PP2A Activity Assay (Malachite Green)

This protocol is adapted from commercially available kits and allows for the specific measurement of PP2A activity from cell lysates.[9][10]

Materials:

  • Cell lysate

  • Anti-PP2A antibody

  • Protein A/G beads

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with appropriate salts and DTT)

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • This compound

  • Malachite Green Reagent

  • Phosphate Standard

  • 96-well microplate

Procedure:

  • Immunoprecipitation:

    • Incubate cell lysate (e.g., 75 µg of total protein) with anti-PP2A antibody cross-linked to Protein A/G beads.[8]

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3 times with ice-cold wash buffer to remove unbound proteins.

  • Inhibition Step:

    • Resuspend the beads in assay buffer.

    • Add this compound (or vehicle control) to the appropriate wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[4]

  • Phosphatase Reaction:

    • Initiate the reaction by adding the phosphopeptide substrate to each well.

    • Incubate the plate on a shaker for 30 minutes at 37°C.[4]

  • Detection:

    • Stop the reaction.

    • Transfer the supernatant to a new 96-well plate.

    • Add Malachite Green Reagent to each well. This reagent detects the free phosphate released by the phosphatase reaction.[4]

    • Incubate for 15-20 minutes at room temperature for color development.

  • Measurement:

    • Read the absorbance on a microplate reader at ~620-650 nm.

    • Calculate the amount of phosphate released using a standard curve generated with the Phosphate Standard.

    • PP2A activity is proportional to the amount of phosphate released.

Visualizations

Diagrams of Workflows and Pathways

G start Inconsistent PP2A Assay Results check_reagents Step 1: Check Reagents & Enzyme start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Step 2: Verify Assay Protocol protocol_ok Protocol Consistent? check_protocol->protocol_ok check_inhibitor Step 3: Evaluate Inhibitor (PLC) inhibitor_ok Inhibitor Prep OK? check_inhibitor->inhibitor_ok reagents_ok->check_protocol Yes sol_reagents Use fresh enzyme, buffers, substrate. Check buffer pH. reagents_ok->sol_reagents No protocol_ok->check_inhibitor Yes sol_protocol Standardize incubation time, temperature, and volumes. protocol_ok->sol_protocol No inhibitor_ok->start Issue Persists, Re-evaluate sol_inhibitor Prepare fresh PLC dilutions. Optimize pre-incubation time. inhibitor_ok->sol_inhibitor No

Caption: Troubleshooting workflow for inconsistent PP2A assay results.

G PLC This compound PP2A PP2A Holoenzyme (A, B, C subunits) PLC->PP2A Inhibits Substrate_P Phosphorylated Substrate (e.g., p-Akt) PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate (e.g., Akt) Substrate_P->Substrate Phosphate Downstream Inhibition of Downstream Oncogenic Signaling Substrate->Downstream Leads to

Caption: Simplified pathway showing PP2A inhibition by this compound.

References

Phoslactomycin C stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phoslactomycin C

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for optimal long-term stability?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed vial, protected from light and moisture.[1] Under these conditions, the compound is generally stable for up to six months.[1][2]

Q2: What is the recommended procedure for preparing and storing this compound stock solutions?

It is recommended to dissolve this compound in a high-purity solvent such as DMSO or ethanol (B145695) to prepare a stock solution.[1] To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes in tightly sealed, light-protected vials and stored at -20°C.[1] While solutions are generally usable for up to one month when stored at -20°C, it is best practice to prepare fresh solutions on the day of use for critical experiments.[1][2]

Q3: At what pH is this compound most stable in aqueous solutions?

Q4: What are the main degradation pathways for Phoslactomycins in solution?

Studies on Phoslactomycin B indicate two primary degradation pathways depending on the pH.[3][4]

  • Under basic conditions , the primary degradation mechanism is the hydrolysis of the α,β-unsaturated lactone.[3][4]

  • Under acidic conditions , degradation mainly occurs through a dehydration step.[3][4] These degradation products have been shown to have significantly reduced biological activity.[4]

Stability Data Summary

The following table summarizes the known stability and storage conditions for Phoslactomycins. Note that the detailed pH stability data is for the closely related analog, Phoslactomycin B, and serves as the best available guide for this compound.

ParameterConditionRecommendation/ObservationSource(s)
Storage (Solid) Temperature-20°C[1]
DurationUp to 6 months[1][2]
ContainerTightly sealed, light-protected vial[1]
Storage (Solution) SolventDMSO or Ethanol[1]
Temperature-20°C (aliquoted)[1]
DurationUp to 1 month[1][2]
HandlingAvoid repeated freeze-thaw cycles[1]
pH Stability (Aqueous Solution) Optimal pH6.63 (for Phoslactomycin B)[3][4]
Acidic ConditionsLeads to dehydration[3][4]
Basic ConditionsLeads to hydrolysis of the lactone ring[3][4]
Shipping TemperatureShipped at room temperature (for short durations)[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Reduced or no biological activity observed in the experiment. 1. Degradation of this compound: Improper storage (e.g., exposure to light, moisture, wrong temperature, or inappropriate pH) can lead to degradation.- Ensure solid compound and stock solutions are stored at -20°C in tightly sealed, light-protected vials. - Prepare fresh solutions for critical experiments. - Verify the pH of your experimental buffer; aim for a pH around 6.6 for optimal stability.
2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can lead to degradation.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Inconsistent results between experiments. 1. Inconsistent Solution Preparation: Variations in the age or storage of the stock solution.- Use a fresh aliquot of the stock solution for each experiment. - If possible, prepare a fresh stock solution from the solid compound.
2. pH Fluctuation in Media: Changes in the pH of the cell culture or assay buffer could affect the stability of this compound.- Ensure that the pH of all aqueous solutions is buffered and maintained close to 6.6.

Experimental Protocols & Visualizations

Workflow for Preparation and Storage of this compound Stock Solution

The following diagram outlines the recommended workflow for preparing and storing this compound stock solutions to ensure maximum stability and experimental reproducibility.

G cluster_0 Preparation cluster_1 Aliquoting & Storage cluster_2 Usage A Weigh Solid this compound B Dissolve in High-Purity DMSO or Ethanol A->B C Aliquot into Single-Use, Light-Protected Vials B->C D Store at -20°C C->D E Thaw a Single Aliquot Before Use D->E F Dilute to Final Working Concentration E->F

Caption: Workflow for preparing and storing this compound.

Phoslactomycin Degradation Pathways

This diagram illustrates the primary degradation pathways of the phoslactomycin core structure based on studies of Phoslactomycin B. Understanding these pathways is crucial for troubleshooting experiments and ensuring the use of the active compound.

G cluster_acid Acidic Conditions (pH < 6.6) cluster_base Basic Conditions (pH > 6.6) A Phoslactomycin Core Structure B Dehydration A->B H+ D Hydrolysis of α,β-unsaturated lactone A->D OH- C Inactive Dehydration Products B->C E Inactive Hydrolyzed Products D->E

Caption: Degradation of Phoslactomycins under acidic and basic conditions.

References

Technical Support Center: Production of Phoslactomycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of specific Phoslactomycin (PLM) analogs.

Frequently Asked Questions (FAQs)

Q1: What are Phoslactomycins and why are they important?

Phoslactomycins (PLMs) are a class of natural products produced by various Streptomyces species.[1][2][3] They are potent and selective inhibitors of the serine/threonine protein phosphatase 2A (PP2A), a crucial enzyme involved in cell cycle regulation, apoptosis, and signal transduction.[1] This inhibitory activity gives them significant antifungal, antibacterial, and antitumor properties, making them promising candidates for therapeutic development.[1][2][4]

Q2: Which microorganisms are known to produce Phoslactomycin analogs?

Several species of Streptomyces are known producers of Phoslactomycin analogs. The specific analog produced can vary depending on the strain.

Phoslactomycin AnalogProducing Organism(s)
Phoslactomycin AStreptomyces nigrescens SC-273
Phoslactomycin BStreptomyces sp. HK-803, Streptomyces nigrescens SC-273
Phoslactomycin CStreptomyces sp. HK-803, Streptomyces nigrescens SC-273
Phoslactomycin DStreptomyces sp. HK-803, Streptomyces nigrescens SC-273
Phoslactomycin EStreptomyces sp. HK-803, Streptomyces nigrescens SC-273, Streptomyces sp. CMB-MW079
Phoslactomycin GProposed intermediate in Streptomyces sp. HK 803
Phoslactomycin HStreptomyces sp. MLA1839
Phoslactomycins J & KStreptomyces sp. CMB-MW079

(Data sourced from multiple references[1][5])

Q3: What is the general biosynthetic pathway for Phoslactomycins?

Phoslactomycins are synthesized via a type I polyketide synthase (PKS) pathway.[1][3] The process begins with a cyclohexanecarboxylic acid (CHC) primer unit. The PKS machinery then sequentially adds extender units, such as malonyl-CoA and ethylmalonyl-CoA.[1][2] Post-PKS modifications, including hydroxylations and acylations, lead to the diverse array of Phoslactomycin analogs.[1]

Simplified Phoslactomycin Biosynthesis CHC Cyclohexanecarboxylic acid (CHC) primer PKS Type I Polyketide Synthase (PKS) CHC->PKS Linear Linear Polyketide Chain PKS->Linear Extender Malonyl-CoA & Ethylmalonyl-CoA Extender->PKS PostPKS Post-PKS Modifications (Hydroxylation, Acylation) Linear->PostPKS PLMs Phoslactomycin Analogs PostPKS->PLMs

Simplified biosynthetic pathway of Phoslactomycins.

Troubleshooting Guide

Low Yield of Target Phoslactomycin Analog
Potential Cause Recommended Solution
Suboptimal Fermentation Conditions Optimize medium components. For instance, glucose, soybean meal, and asparagine have been shown to significantly influence daptomycin (B549167) production, a similar secondary metabolite[6]. Systematically vary parameters such as temperature (typically 28°C), pH, aeration, and agitation speed.[1]
Inefficient Precursor Supply Supplement the culture medium with precursors like cyclohexanecarboxylic acid, which serves as the starter unit for the PKS pathway.[7]
Regulatory Gene Expression Overexpress positive regulatory genes. For example, PnR1 and PnR2 have been identified as positive regulators of PLM biosynthesis in Streptomyces platensis.[2]
Phosphate (B84403) Concentration Keep phosphate concentrations in the medium low, as high phosphate levels can sometimes suppress secondary metabolite production.[8]
Presence of Multiple Undesired Analogs
Potential Cause Recommended Solution
Activity of Tailoring Enzymes Create a mutant strain by knocking out genes responsible for unwanted modifications. For instance, inactivating the plmS2 gene, which encodes a hydroxylase, resulted in the selective production of Phoslactomycin B at a 6-fold higher titer than the wild-type strain.[4][9]
Broad Substrate Specificity of Acyltransferases The acyltransferase PlmS3 can accept various acyl-CoAs, leading to a mixture of analogs.[7] Modifying the fermentation medium to favor the biosynthesis of a specific acyl-CoA precursor might shift production towards the desired analog.
Extraction and Purification Issues
Potential Cause Recommended Solution
Low Extraction Efficiency Ensure thorough extraction of both the mycelial cake (with methanol (B129727) or acetone) and the supernatant (with ethyl acetate).[1] Combine the organic extracts to maximize the recovery of the crude product.[1]
Poor Separation of Analogs Employ multi-step purification. Start with silica (B1680970) gel column chromatography with a solvent gradient (e.g., chloroform-methanol) to fractionate the crude extract.[1] Follow this with reversed-phase high-performance liquid chromatography (HPLC) for high-resolution separation of individual analogs.[1]

Experimental Protocols

General Protocol for Phoslactomycin Production and Isolation

This is a generalized protocol based on methodologies described in the literature and may require optimization for specific strains and analogs.[1]

1. Fermentation:

  • Seed Culture: Inoculate a suitable seed medium with spores of the Streptomyces strain. Incubate at 28°C for 2-3 days with shaking.[1]

  • Production Culture: Inoculate the production medium with the seed culture. Ferment for 5-7 days at 28°C with controlled aeration and agitation.[1]

2. Extraction:

  • Harvest the culture broth and separate the mycelium from the supernatant via centrifugation.[1]

  • Extract the mycelial cake with an organic solvent like methanol or acetone.[1]

  • Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate.[1]

  • Combine all organic extracts and concentrate under reduced pressure to obtain a crude extract.[1]

3. Purification:

  • Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol).[1]

  • Monitor the fractions for bioactivity (e.g., antifungal or PP2A inhibitory activity).[1]

  • Pool the active fractions and perform reversed-phase HPLC to isolate individual Phoslactomycin analogs.[1]

Phoslactomycin Production Workflow Start Streptomyces Spores Seed Seed Culture (2-3 days, 28°C) Start->Seed Production Production Fermentation (5-7 days, 28°C) Seed->Production Harvest Harvest & Centrifugation Production->Harvest Mycelium Mycelium Extraction (Methanol/Acetone) Harvest->Mycelium Supernatant Supernatant Extraction (Ethyl Acetate) Harvest->Supernatant Combine Combine & Concentrate Crude Extract Mycelium->Combine Supernatant->Combine Silica Silica Gel Chromatography Combine->Silica HPLC Reversed-Phase HPLC Silica->HPLC End Isolated Phoslactomycin Analogs HPLC->End Phoslactomycin Mechanism of Action PLM Phoslactomycin PP2A Protein Phosphatase 2A (PP2A) PLM->PP2A Inhibits SubstrateP Phosphorylated Substrate Proteins PP2A->SubstrateP Dephosphorylates Substrate Dephosphorylated Substrate Proteins SubstrateP->Substrate CellCycleArrest Cell Cycle Arrest SubstrateP->CellCycleArrest Leads to IncreasedApoptosis Increased Apoptosis SubstrateP->IncreasedApoptosis Leads to CellCycle Cell Cycle Progression Substrate->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Regulates

References

Overcoming low yields in secondary metabolite production from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with low yields of secondary metabolites from Streptomyces.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces strain is not producing the expected secondary metabolite. What are the initial checks I should perform?

A1: When facing a lack of secondary metabolite production, a systematic initial check is crucial. Start by verifying the integrity of your Streytomyces strain by confirming its identity through 16S rRNA sequencing. It is also important to ensure the purity of your culture by streaking it on an appropriate agar (B569324) medium to check for contaminants. Additionally, you should review the composition of your culture medium and the growth conditions, such as pH, temperature, and aeration, to ensure they are optimal for your specific strain. Finally, confirm that your analytical methods for detecting the secondary metabolite are sensitive and calibrated correctly.

Q2: How can I optimize the culture medium to enhance secondary metabolite production?

A2: Medium optimization is a critical step for improving the yield of secondary metabolites. You can systematically test the effects of varying the concentrations of carbon and nitrogen sources. It is also beneficial to investigate the impact of phosphate (B84403) levels, as high concentrations can sometimes suppress the production of certain secondary metabolites. Furthermore, the addition of trace elements, such as iron, zinc, and manganese, can significantly influence production. A statistical approach, like Response Surface Methodology (RSM), can be employed to efficiently optimize these components.

Q3: What is the "pleiotropic effect" in Streptomyces and how can it affect my production?

A3: The pleiotropic effect in Streptomyces refers to the phenomenon where a single gene mutation can lead to multiple, seemingly unrelated, phenotypic changes, including alterations in secondary metabolite production. This is often due to the complex regulatory networks that control both development and antibiotic synthesis in these bacteria. For instance, mutations in genes controlling morphological differentiation, such as aerial mycelium formation and sporulation, can also impact the output of secondary metabolites. Therefore, it is important to consider the overall physiological state of your strain and not just the specific biosynthetic pathway.

Troubleshooting Guides

Issue 1: Low or No Production of the Desired Secondary Metabolite

This guide provides a systematic approach to troubleshooting low yields, from simple culture checks to more advanced genetic strategies.

Before proceeding to more complex optimizations, ensure the fundamentals are correct.

  • Strain Integrity: Confirm the identity and purity of your Streptomyces strain.

  • Media Composition: Double-check the components and their concentrations in your growth medium.

  • Growth Conditions: Verify that the temperature, pH, and aeration are within the optimal range for your strain.

  • Analytical Method Validation: Ensure your extraction and detection methods (e.g., HPLC, LC-MS) are working correctly and are sensitive enough to detect the target compound.

The composition of the culture medium has a profound impact on secondary metabolite production.

  • Carbon Source: The type and concentration of the carbon source can significantly influence yields. Test various carbon sources (e.g., glucose, glycerol, starch) at different concentrations.

  • Nitrogen Source: Similarly, optimize the nitrogen source (e.g., peptone, yeast extract, ammonium (B1175870) sulfate). The carbon-to-nitrogen ratio is a critical parameter to consider.

  • Phosphate Concentration: High phosphate concentrations can inhibit the production of some secondary metabolites. Test a range of phosphate concentrations to find the optimal level.

  • Trace Elements: Supplement the medium with a cocktail of trace elements, as they are often cofactors for enzymes involved in secondary metabolism.

Table 1: Example of Media Optimization for Actinorhodin Production in S. coelicolor

Media ComponentConcentration Range TestedOptimal Concentration
Glucose10 - 50 g/L30 g/L
Peptone2 - 10 g/L5 g/L
K₂HPO₄0.1 - 1.0 g/L0.2 g/L
MgSO₄·7H₂O0.5 - 2.0 g/L1.0 g/L

If media optimization does not yield satisfactory results, genetic manipulation of the Streptomyces strain can be a powerful strategy.

  • Overexpression of Pathway-Specific Regulatory Genes: Many secondary metabolite biosynthetic gene clusters (BGCs) are controlled by specific regulatory genes. Overexpressing these activators can significantly boost production.

  • Deletion of Repressors: Conversely, deleting genes that repress the BGC can also lead to increased yields.

  • Ribosome Engineering: Introducing mutations in ribosomal proteins (e.g., rpsL) has been shown to enhance the production of various secondary metabolites.

Experimental Protocol: Overexpression of a Regulatory Gene

  • Gene Amplification: Amplify the regulatory gene of interest from the genomic DNA of your Streptomyces strain using PCR with primers that add suitable restriction sites.

  • Vector Ligation: Clone the amplified gene into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong constitutive or inducible promoter (e.g., ermEp*).

  • Transformation into E. coli : Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation.

  • Plasmid Verification: Isolate the plasmid from E. coli and verify the insert by restriction digestion and sequencing.

  • Transformation into Streptomyces : Introduce the verified plasmid into your Streptomyces strain via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection and Verification: Select for transformants on a suitable antibiotic-containing medium and verify the presence of the plasmid by PCR.

  • Production Analysis: Cultivate the engineered strain under production conditions and compare the secondary metabolite yield to the wild-type strain using HPLC or LC-MS.

experimental_workflow cluster_pcr Gene Amplification cluster_cloning Cloning cluster_strepto Streptomyces Manipulation cluster_analysis Analysis pcr PCR Amplification of Regulatory Gene ligation Ligation into Shuttle Vector pcr->ligation transform_ecoli Transformation into E. coli ligation->transform_ecoli verify_plasmid Plasmid Verification transform_ecoli->verify_plasmid transform_strepto Transformation into Streptomyces verify_plasmid->transform_strepto selection Selection and Verification transform_strepto->selection analysis Production Analysis (HPLC/LC-MS) selection->analysis troubleshooting_logic start Inconsistent Production inoculum Check Inoculum Consistency start->inoculum fermentation Monitor Fermentation Parameters (pH, DO) start->fermentation stability Assess Genetic Instability start->stability solution1 Standardize Spore Suspension/Seed Culture inoculum->solution1 solution2 Implement Process Control (pH, DO) fermentation->solution2 solution3 Re-isolate from Frozen Stock stability->solution3 tcs_pathway stimulus Environmental Stimulus hk Sensor Histidine Kinase stimulus->hk adp ADP hk->adp p P hk->p rr Response Regulator pi Pi rr->pi p2 P rr->p2 gene Target Gene Expression (Secondary Metabolism) atp ATP atp->hk p->rr p2->gene

Technical Support Center: Troubleshooting Antibody Specificity in PP2A Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common issues related to antibody specificity in Protein Phosphatase 2A (PP2A) co-immunoprecipitation (co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic composition of the PP2A holoenzyme?

A1: Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase.[1][2] The core enzyme consists of a catalytic subunit (C subunit) and a scaffolding subunit (A subunit), which exist as α and β isoforms.[3][4] This core enzyme associates with a regulatory B subunit to form the heterotrimeric holoenzyme.[2][5] The B subunit determines the substrate specificity, subcellular localization, and enzymatic activity of the holoenzyme.[1][6] There are four families of B subunits (B, B', B'', and B'''), each with multiple isoforms, leading to a wide variety of possible PP2A holoenzyme combinations.[3][7][8]

Q2: Why is antibody selection so critical for successful PP2A co-IP?

A2: The success of a co-IP experiment is highly dependent on the specificity and affinity of the antibody used. For PP2A, this is particularly challenging due to:

  • Subunit Diversity: The existence of numerous isoforms for each subunit requires antibodies that can distinguish between them if the goal is to study a specific holoenzyme complex.

  • Post-Translational Modifications (PTMs): The PP2A catalytic subunit undergoes PTMs, such as methylation and phosphorylation at its C-terminus, which can be crucial for holoenzyme assembly and activity.[3][9] Some antibodies may fail to recognize the modified forms of the enzyme.[9][10]

  • Native Conformation: Antibodies for co-IP must recognize the native, folded conformation of the target protein within a complex, which is different from the denatured proteins recognized in Western blotting.[11]

Q3: What are the most common issues with antibody specificity in PP2A co-IP?

A3: The most prevalent issues include:

  • Poor Validation: Many commercially available antibodies lack rigorous validation for co-IP applications.[6][12]

  • Off-Target Binding: Some antibodies may cross-react with other proteins, including other phosphatases like PP4, leading to false-positive results.[9]

  • Inability to Capture Holoenzymes: Certain antibodies, particularly those targeting the C-terminus of the catalytic subunit, have been shown to preferentially bind the non-methylated form and fail to co-immunoprecipitate intact trimeric holoenzymes.[9]

  • Lot-to-Lot Variability: Polyclonal antibodies, and to a lesser extent monoclonals, can exhibit significant performance differences between manufacturing batches, affecting reproducibility.[13]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your PP2A co-IP experiments.

Problem Potential Cause Recommended Solution
No or weak signal of the bait protein (PP2A subunit) in the IP fraction. 1. Inefficient Antibody: The antibody may have low affinity for the native protein or is not validated for IP.[11] 2. Epitope Masking: The antibody's binding site on the target protein might be hidden within the protein complex.[14] 3. Low Protein Expression: The target PP2A subunit may be expressed at low levels in your cell or tissue type.[14]1. Select a validated IP-grade antibody. Check literature and manufacturer data sheets for evidence of successful use in co-IP.[11] Use knockout (KO) cell lines to validate antibody specificity.[6][12] 2. Try a different antibody that targets a different epitope on the protein. 3. Increase the amount of starting material (cell lysate).[14]
Bait protein is immunoprecipitated, but no interacting partners (prey) are detected. 1. Disruption of Protein-Protein Interactions: The lysis buffer may be too harsh, disrupting the weak or transient interactions within the PP2A complex.[15] 2. Incorrect Antibody for Holoenzyme Capture: The antibody may only recognize the free subunit and not the assembled holoenzyme. For example, some anti-C subunit antibodies fail to pull down the A and B subunits.[9]1. Use a milder lysis buffer. Avoid strong ionic detergents like SDS and sodium deoxycholate. A buffer with NP-40 or Triton X-100 is often a good starting point.[15] 2. Choose an antibody targeting a subunit known to be stable within the complex, such as the A (scaffolding) subunit, or validate that your chosen antibody can co-IP other known subunits.
High background with many non-specific bands. 1. Non-specific Binding to Beads: Proteins from the lysate may bind directly to the Protein A/G beads.[15][16] 2. Non-specific Antibody Binding: The antibody itself may have off-target interactions.[14] 3. Insufficient Washing: Washing steps may not be stringent enough to remove non-specifically bound proteins.[17]1. Pre-clear the lysate by incubating it with beads before adding the antibody.[15][16] 2. Perform a control IP with an isotype-matched IgG antibody to identify non-specific interactions.[15] 3. Increase the number of washes and/or the detergent concentration in the wash buffer.[16]
Results are not reproducible, especially after re-ordering the same antibody. Lot-to-Lot Antibody Variation: The new batch of the antibody may have different characteristics.[13]1. Purchase enough of a single antibody lot for the entire set of experiments if possible. 2. Always validate a new lot of antibody before use in critical experiments. This can be done with a simple Western blot and a trial IP. 3. Prefer monoclonal or recombinant antibodies over polyclonal antibodies, as they generally have lower lot-to-lot variability.[13]

Quantitative Data Summary

The following table summarizes the performance of several commercial antibodies against the PP2A regulatory subunit PPP2R5D in various applications, as characterized in a study using wild-type (WT) and knockout (KO) HAP1 cell lines. This demonstrates the importance of validating antibodies for specific applications.

Antibody Host Type Western Blot (WB) Performance Immunoprecipitation (IP) Performance
ab188323 RabbitRecombinantSpecific band in WT, absent in KOSuccessfully immunoprecipitates target
GTX106401 RabbitPolyclonalSpecific band in WT, absent in KOSuccessfully immunoprecipitates target
5687 RabbitMonoclonalSpecific band in WT, absent in KOFails to immunoprecipitate target
MA5-18066 MouseMonoclonalWeak signal, non-specific bandsFails to immunoprecipitate target
MA5-26647 MouseMonoclonalNon-specific bandsFails to immunoprecipitate target
H00005528-M01 MouseMonoclonalNon-specific bandsFails to immunoprecipitate target

Data synthesized from a study on PPP2R5D antibody characterization.[1][2]

Experimental Protocols

Protocol: Co-Immunoprecipitation of PP2A Holoenzymes

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors.[2]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G magnetic beads to the cell lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the primary antibody (specific to a PP2A subunit) to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30 µL of Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of lysis buffer (or a more stringent wash buffer if background is high). For each wash, resuspend the beads and incubate for 5 minutes with rotation before pelleting.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding 30-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

Visualizations

PP2A Holoenzyme Assembly and Regulation

PP2A_Pathway cluster_Core Core Enzyme cluster_Regulatory Regulatory Subunits C_subunit Catalytic (C) Subunit A_subunit Scaffolding (A) Subunit Holoenzyme PP2A Holoenzyme (Trimer) C_subunit->Holoenzyme Assemble A_subunit->Holoenzyme Assemble B_subunit B Subunit (B/B'/B''/B''') B_subunit->Holoenzyme Assemble (Confers Specificity) Substrate_P Phosphorylated Substrate Holoenzyme->Substrate_P Binds Substrate Dephosphorylated Substrate Substrate_P->Substrate Dephosphorylates PTMs PTMs (Methylation, Phosphorylation) PTMs->C_subunit Regulates Assembly

Caption: Assembly of the PP2A holoenzyme and its function.

Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow start Cell Lysate (with Protein Complexes) preclear Pre-clear with Beads (Reduce Non-specific Binding) start->preclear ip Incubate with Primary Antibody (Anti-PP2A Subunit) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (Remove Unbound Proteins) capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE & Western Blot elute->analysis

Caption: A standard workflow for co-immunoprecipitation experiments.

Troubleshooting Logic for PP2A Co-IP

Troubleshooting_Tree start Start: Analyze Western Blot of IP q1 Is Bait Protein (PP2A) Present in IP? start->q1 no_bait NO BAIT: - Check Antibody (IP-validated?) - Check Protein Expression (Input) - Optimize Lysis q1->no_bait No q2 Is Prey Protein (Interactor) Present? q1->q2 Yes no_prey NO PREY: - Lysis Buffer too harsh? - Antibody disrupting complex? - Weak/transient interaction? q2->no_prey No q3 Is Background High? q2->q3 Yes high_bg HIGH BACKGROUND: - Pre-clear Lysate - Increase Wash Stringency - Use Isotype Control q3->high_bg Yes success SUCCESSFUL Co-IP q3->success No

Caption: A decision tree for troubleshooting common co-IP issues.

References

How to prevent degradation of Phoslactomycin C during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Phoslactomycin C in experimental settings. The following information, presented in a question-and-answer format, addresses common issues related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, like other members of the phoslactomycin family, primarily acts as an inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1] PP2A is a critical enzyme involved in various cellular processes, and its inhibition can lead to cell cycle arrest and apoptosis.[1]

Q2: How should solid this compound be stored to ensure long-term stability?

For long-term storage, solid this compound should be kept in a tightly sealed vial at -20°C.[2] It is crucial to protect the compound from moisture and light to prevent degradation.[2] Before use, allow the vial to equilibrate to room temperature before opening to avoid condensation.[2]

Q3: What is the best way to prepare and store this compound solutions?

It is recommended to prepare a concentrated stock solution in a suitable organic solvent such as DMSO or ethanol (B145695).[2] This stock solution should then be aliquoted into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can lead to degradation.[2] These aliquots should be stored in tightly sealed vials at -20°C.[2] For critical experiments, it is always best practice to prepare fresh solutions.[2]

Q4: What is the optimal pH for this compound stability in aqueous solutions?

While specific stability data for this compound is limited, a study on the closely related Phoslactomycin B found it to be most stable at a pH of 6.63.[2][3] Decomposition was observed to be catalyzed by both acidic and basic conditions.[2][3] Therefore, to maintain the integrity of this compound in aqueous experimental buffers, it is advisable to maintain a pH close to 6.6.[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Reduced or no biological activity observed. Degradation of this compound: Improper storage or handling (e.g., exposure to light, moisture, extreme pH, or repeated freeze-thaw cycles) can lead to compound degradation.[2][3]- Ensure solid compound and stock solutions are stored at -20°C in tightly sealed, light-protected vials.[2]- Prepare fresh working solutions from a new stock aliquot for each experiment.[2]- Verify the pH of your experimental buffer is near 6.6 for optimal stability.[2][3]
Inconsistent results between experiments. Inconsistent compound concentration: This can be due to solvent evaporation from stock solutions or degradation over time.- Use single-use aliquots to avoid solvent evaporation from the main stock.[2]- Always use freshly prepared dilutions for your experiments.
Precipitate formation in aqueous buffer. Low solubility: this compound may have limited solubility in aqueous solutions.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5%).- Gently vortex or sonicate to ensure complete dissolution.

Stability and Degradation Profile

The stability of phoslactomycins is significantly influenced by pH. Studies on Phoslactomycin B have shown that its degradation is catalyzed by both acidic and basic conditions.[2][3]

Table 1: pH-Dependent Degradation of Phoslactomycin B

ConditionPrimary Degradation MechanismConsequence
Acidic (pH < 6.6) Dehydration[2][3]Formation of various dehydration products.[3]
Basic (pH > 6.6) Hydrolysis of the α,β-unsaturated lactone[2][3]Ring-opening of the lactone structure.[3]

Data extrapolated from studies on Phoslactomycin B, a closely related analog.[2][3]

The degradation products of Phoslactomycin B have been shown to have significantly reduced biological activity.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.[2]

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Gently vortex the vial until the solid is completely dissolved.[2]

  • Aliquoting: Dispense the stock solution into small, single-use, light-protected, and tightly sealed vials.[2]

  • Storage: Store the aliquots at -20°C.[2]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in a pre-warmed (to experimental temperature) aqueous buffer with a pH of approximately 6.6.

  • Mixing: Gently mix the solution thoroughly after each dilution step.

  • Immediate Use: Use the freshly prepared working solutions immediately in your experiment to minimize degradation.

Visualizing Stability and Workflow

The following diagrams illustrate the pH-dependent degradation pathways of phoslactomycins and a recommended experimental workflow to maintain compound integrity.

cluster_degradation Phoslactomycin Degradation Pathways PlmC This compound (Active) Acid_Deg Dehydration Products (Reduced Activity) PlmC->Acid_Deg Acidic Conditions (pH < 6.6) Base_Deg Hydrolysis Products (Reduced Activity) PlmC->Base_Deg Basic Conditions (pH > 6.6)

Caption: pH-dependent degradation of this compound.

cluster_workflow Experimental Workflow for this compound Start Solid this compound (Store at -20°C, protected from light) Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Aliquot Aliquot into Single-Use Vials (Store at -20°C) Stock->Aliquot Working Prepare Fresh Working Solution (Buffer pH ~6.6) Aliquot->Working Experiment Perform Experiment Immediately Working->Experiment

Caption: Recommended workflow for handling this compound.

cluster_pathway This compound Mechanism of Action PlmC This compound PP2A PP2A PlmC->PP2A Inhibits Substrate Dephosphorylated Substrate Protein SubstrateP Phosphorylated Substrate Protein SubstrateP->Substrate Dephosphorylation Signal Downstream Signaling SubstrateP->Signal Effect Cell Cycle Arrest / Apoptosis Signal->Effect

Caption: this compound inhibits PP2A signaling.

References

Phoslactomycin C Bioactivity Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phoslactomycin C (PLM-C) bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: No or Low Inhibition in PP2A Activity Assay

Question: I am not observing any significant inhibition of Protein Phosphatase 2A (PP2A) activity after treating with this compound. What could be the reason?

Answer: Several factors could contribute to the lack of PP2A inhibition. Here is a step-by-step troubleshooting guide:

  • Inhibitor Integrity and Concentration:

    • Degradation: Phoslactomycin B, a related compound, is most stable at pH 6.63 and degrades under acidic or basic conditions.[1] Ensure your PLM-C has been stored correctly and prepare fresh dilutions for each experiment.

    • Concentration: Verify the concentration of your PLM-C stock solution. Perform a dose-response experiment to ensure you are using an effective concentration range.

  • Assay Conditions:

    • Enzyme Activity: Confirm that the recombinant PP2A enzyme is active using a known inhibitor as a positive control.

    • Buffer Composition: Ensure the assay buffer conditions are optimal for PP2A activity. Some commercial antibodies used in immunoprecipitation-based PP2A assays may not efficiently pull down the active holoenzyme.[2]

  • Experimental Procedure:

    • Incubation Time: The pre-incubation time of the enzyme with the inhibitor might be insufficient. Optimize the pre-incubation time to allow for binding.

dot graph TD { A[Start: No PP2A Inhibition] --> B{Check PLM-C Integrity}; B --> C{Is PLM-C solution fresh and properly stored?}; C -- No --> D[Prepare fresh PLM-C solution]; C -- Yes --> E{Verify PLM-C Concentration}; E -- Incorrect --> F[Perform dose-response curve]; E -- Correct --> G{Check Assay Conditions}; G --> H{Is PP2A enzyme active?}; H -- No --> I[Use a new batch of enzyme/positive control]; H -- Yes --> J{Optimize inhibitor pre-incubation time}; J --> K[Re-run Assay];

} end Caption: Troubleshooting workflow for no or low PP2A inhibition.

Problem 2: High Variability in MTT Cell Viability Assay

Question: My MTT assay results show high variability between replicate wells when testing this compound. How can I improve the consistency?

Answer: High variability in MTT assays is a common issue. Consider the following troubleshooting steps:

  • Cell Seeding:

    • Uneven Cell Distribution: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension frequently while plating to prevent settling.

    • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, leading to "edge effects." To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.

  • Compound Properties:

    • Solubility: Poor solubility of PLM-C at higher concentrations can lead to inconsistent results. Visually inspect for any precipitation. If observed, try using a different solvent or adjusting the final solvent concentration.

    • Direct MTT Reduction: Some compounds can directly reduce MTT to formazan (B1609692), leading to false-positive results. Test PLM-C in a cell-free system with MTT to check for direct reduction.

  • Assay Procedure:

    • Incomplete Formazan Solubilization: Ensure complete dissolution of the formazan crystals by adding a sufficient volume of solubilization solution (e.g., DMSO or acidified isopropanol) and incubating with gentle shaking.

    • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the MTT reagent and solubilization solution.

IssuePossible CauseRecommendation
High variability between replicates Uneven cell seedingEnsure a homogenous cell suspension; avoid edge effects.
Incomplete formazan dissolutionUse adequate solubilization buffer and ensure thorough mixing.
Inaccurate viability readings Direct MTT reduction by PLM-CTest PLM-C in a cell-free MTT assay.
PLM-C precipitationVisually inspect for precipitates; optimize solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The primary molecular target of this compound is the serine/threonine protein phosphatase 2A (PP2A). By inhibiting PP2A, PLM-C maintains the phosphorylated state of various substrate proteins, which can lead to cell cycle arrest and apoptosis in cancer cells. Phoslactomycin A (a close analog) has been shown to directly bind to the Cys-269 residue of the PP2A catalytic subunit.[3][4]

PP2A_Pathway

Q2: What are some typical IC50 values for this compound and its analogs?

A2: The IC50 values for Phoslactomycins can vary depending on the specific analog, the cell line, and the assay conditions. Below is a summary of reported values.

CompoundAssayCell Line / TargetIC50
Lactomycins A-CCathepsin B Inhibition-0.8 - 4.5 µg/mL
Phoslactomycin derivativesAntifungal (Pyricularia oryzae)-7 - 16 µM

Q3: How should I prepare and store this compound?

A3: this compound is typically soluble in organic solvents such as DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided to prevent degradation.[5] For aqueous buffers, be mindful of the pH, as related compounds are most stable around pH 6.6.[1]

Q4: Are there known off-target effects for this compound?

A4: While the primary target of this compound is PP2A, like many natural product inhibitors, the possibility of off-target effects should be considered. It is good practice to include counter-screens to assess the specificity of your observations. For example, you could test PLM-C against other phosphatases or in cell lines with altered PP2A activity. While specific off-target effects for PLM-C are not extensively documented in the provided search results, derivatives of phoslactomycins, lactomycins A-C, have been shown to inhibit cathepsin B.[6]

Experimental Protocols

PP2A Inhibition Assay (Colorimetric)

This protocol is adapted for a 96-well plate format and measures the dephosphorylation of a synthetic phosphopeptide by PP2A.

Materials:

  • Recombinant human PP2A

  • This compound

  • Ser/Thr Phosphatase Assay Buffer

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate Detection Solution

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh dilutions of this compound in the assay buffer. Prepare the phosphopeptide substrate and Malachite Green solution according to the manufacturer's instructions.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of diluted this compound or vehicle control to each well. Add 25 µL of diluted recombinant PP2A.

  • Pre-incubation: Gently mix and incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the phosphopeptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Stop Reaction and Color Development: Add 100 µL of Malachite Green solution to each well to stop the reaction and develop the color.

  • Read Absorbance: After 15 minutes of color development at room temperature, measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the PLM-C-treated wells to the vehicle control wells.

MTT Cell Viability Assay

This protocol assesses the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well tissue culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis of PP2A Signaling Pathway

This protocol is for detecting changes in the phosphorylation status of PP2A downstream targets, such as Akt, GSK3β, and ERK, in response to this compound treatment.

dot graph TD { A[Start: Cell Treatment with PLM-C] --> B[Cell Lysis]; B --> C[Protein Quantification]; C --> D[SDS-PAGE]; D --> E[Protein Transfer to Membrane]; E --> F[Blocking]; F --> G[Primary Antibody Incubation (e.g., p-Akt)]; G --> H[Secondary Antibody Incubation]; H --> I[Detection]; I --> J[Stripping and Re-probing (Total Akt, Loading Control)]; J --> K[End: Data Analysis];

} end Caption: Western blot experimental workflow.

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-Akt Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin).[7]

References

Validation & Comparative

Efficacy of Phoslactomycin C compared to other antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Phoslactomycin C's efficacy relative to other established antifungal agents. While quantitative data for a direct comparison of this compound is limited in publicly available literature, this document synthesizes the current understanding of its mechanism and reported activity, alongside a quantitative review of widely used antifungal drugs.

Introduction to this compound

This compound is a natural product isolated from Streptomyces species that has demonstrated potent antifungal properties.[1] Its primary mechanism of action is the inhibition of protein phosphatase 2A (PP2A), a crucial enzyme involved in various cellular processes. By inhibiting PP2A, this compound disrupts essential signaling pathways within the fungal cell, leading to growth inhibition. This mode of action distinguishes it from many conventional antifungal agents.

Mechanism of Action: A Comparative Overview

The unique mechanism of this compound offers a potential advantage in overcoming resistance mechanisms that have developed against other antifungal classes.

This compound:

  • Target: Protein Phosphatase 2A (PP2A)

  • Effect: Disruption of cellular signaling pathways, leading to inhibition of fungal growth.

Common Antifungal Agents:

  • Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and cell death.

  • Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, leading to cell wall instability and lysis.

Comparative Efficacy: Quantitative Data

For reference, the following table summarizes the typical MIC ranges for common antifungal agents against representative fungal pathogens.

Antifungal AgentCandida albicans (MIC in µg/mL)Aspergillus fumigatus (MIC in µg/mL)
This compound Data not availableData not available
Fluconazole 0.25 - 4Generally high/resistant
Amphotericin B 0.125 - 20.5 - 2
Caspofungin 0.015 - 0.50.015 - 0.125

Note: MIC values can vary significantly depending on the specific strain, testing methodology, and laboratory.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination of antifungal efficacy. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain pure colonies.

    • A suspension of the fungal cells or conidia is prepared in sterile saline or water.

    • The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard for yeasts, or by hemocytometer counting for molds) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Antifungal Agent Preparation:

    • A stock solution of the antifungal agent (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO, water).

    • Serial two-fold dilutions of the antifungal agent are prepared in a liquid medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

    • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included.

    • The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often a 50% reduction in turbidity, while for other agents like Amphotericin B, it is complete inhibition.

Visualizing Signaling Pathways and Workflows

To illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Antifungal_Mechanisms cluster_PhoslactomycinC This compound cluster_Azoles Azoles (e.g., Fluconazole) cluster_Polyenes Polyenes (e.g., Amphotericin B) PLM_C This compound PP2A Protein Phosphatase 2A PLM_C->PP2A Inhibits Signaling Cellular Signaling (e.g., Cell Cycle, Stress Response) PP2A->Signaling Regulates Growth_Inhibition_PLM Fungal Growth Inhibition Signaling->Growth_Inhibition_PLM Disruption leads to Azole Azole Antifungal Lanosterol_Demethylase Lanosterol 14α-demethylase Azole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Cell_Membrane Fungal Cell Membrane Ergosterol_Synthesis->Cell_Membrane Component of Growth_Inhibition_Azole Fungal Growth Inhibition Cell_Membrane->Growth_Inhibition_Azole Disruption leads to Polyene Polyene Antifungal Ergosterol Ergosterol Polyene->Ergosterol Binds to Pore_Formation Pore Formation in Cell Membrane Ergosterol->Pore_Formation Interaction leads to Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

Caption: Comparative Mechanisms of Action of Antifungal Agents.

Experimental_Workflow start Start prep_fungi Prepare Fungal Inoculum start->prep_fungi prep_drug Prepare Serial Dilutions of Antifungal Agent start->prep_drug inoculate Inoculate Microtiter Plate prep_fungi->inoculate prep_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Generalized Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion

This compound presents a promising avenue for the development of new antifungal therapies due to its distinct mechanism of action targeting PP2A. While its efficacy is noted as strong, particularly against plant-pathogenic fungi, a comprehensive understanding of its activity spectrum against clinically relevant human pathogens requires further quantitative investigation through standardized susceptibility testing. The data and protocols provided for established antifungal agents serve as a benchmark for the evaluation of novel compounds like this compound. Future research should focus on generating robust MIC data for this compound to enable a direct and quantitative comparison of its efficacy against current therapeutic options.

References

A Comparative Analysis of the Biological Activities of Phoslactomycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Phoslactomycin (PLM) analogs, a class of natural products known for their potent inhibitory effects on protein phosphatase 2A (PP2A). The information presented herein, supported by experimental data, is intended to assist researchers in drug discovery and development by offering a comprehensive overview of the structure-activity relationships within this promising family of compounds.

Introduction to Phoslactomycins

Phoslactomycins are a family of polyketide natural products produced by various species of Streptomyces.[1] They share a common chemical scaffold featuring an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring.[1] The structural diversity among the analogs primarily arises from different acyl groups attached to the core structure.[1] This structural variability influences their biological activities, which include antifungal, antibacterial, and antitumor properties.[2] The primary mechanism of action for these effects is the inhibition of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating numerous cellular processes.[3]

Quantitative Biological Activity

The biological activities of Phoslactomycin analogs have been evaluated against various fungal pathogens and cancer cell lines. The following tables summarize the available quantitative data, presenting Minimum Inhibitory Concentrations (MIC) for antifungal activity and half-maximal inhibitory concentrations (IC50) for anticancer and enzyme inhibitory activities.

Table 1: Antifungal Activity of Phoslactomycin Analogs

AnalogFungal StrainMIC (µg/mL)
Phoslactomycin CVarious fungiStrong activity

Note: Specific MIC values for a broad range of fungal strains are not consistently reported in the literature.

Table 2: Anticancer and Enzyme Inhibitory Activity of Phoslactomycin Analogs

AnalogTargetCell LineIC50
Phoslactomycin APP2AL1210 Leukemia0.46 µM[4]
Phoslactomycin BPP2A-Weaker inhibitor than Fostriecin and Cytostatin[5]
This compoundPP2A-Weaker inhibitor than Fostriecin and Cytostatin[5]
Phoslactomycin FPP2A-4.7 µM[1]
Phoslactomycin FPP2A-Weaker inhibitor than Fostriecin and Cytostatin[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols used to assess the biological activities of Phoslactomycin analogs.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., L1210 Leukemia)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phoslactomycin analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Phoslactomycin analogs in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analogs) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antifungal Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Liquid culture medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)

  • Phoslactomycin analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Spectrophotometer

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture. The final concentration in the test wells should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of the Phoslactomycin analogs in the 96-well plates using the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Phoslactomycin_Signaling_Pathway PLM Phoslactomycin Analogs PP2A Protein Phosphatase 2A (PP2A) PLM->PP2A Inhibits Substrate_P Phosphorylated Substrate Proteins (e.g., Akt, Raf, MEK) PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Proteins Substrate_P->Substrate Cell_Cycle Cell Cycle Progression Substrate_P->Cell_Cycle Promotes Apoptosis Apoptosis Substrate->Apoptosis Inhibits Cell_Growth Inhibition of Cell Growth Cell_Cycle->Cell_Growth Apoptosis->Cell_Growth Contributes to

Inhibition of the PP2A signaling pathway by Phoslactomycin analogs.

Experimental_Workflow Start Start: Phoslactomycin Analog Library Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Antifungal Antifungal Screening (Broth Microdilution) Start->Antifungal Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antifungal->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Workflow for screening the biological activity of Phoslactomycin analogs.

References

Phoslactomycin C vs. Leustroducsins: structural and functional differences

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural and functional differences between the protein phosphatase 2A inhibitors, Phoslactomycin C and Leustroducsins.

This guide provides a comprehensive comparison of this compound and Leustroducsins, two closely related families of natural products known for their potent inhibition of protein phosphatase 2A (PP2A).[1] Both compound classes are of significant interest to researchers in oncology, immunology, and drug development due to their diverse biological activities, including antifungal, antibacterial, and antitumor properties. This document outlines their structural nuances, functional distinctions, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.

Structural and Functional Overview

Phoslactomycins and Leustroducsins are polyketide-derived macrolactones produced by different species of Streptomyces bacteria.[2] They share a common structural scaffold, featuring a highly substituted unsaturated lactone ring, a polyene chain, and a phosphate (B84403) ester group. The primary structural difference lies in the substitution pattern on the cyclohexane (B81311) ring.

Functionally, both this compound and Leustroducsins exert their biological effects primarily through the inhibition of the serine/threonine protein phosphatase 2A (PP2A).[3][4] PP2A is a crucial tumor suppressor and a key regulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A, these compounds lead to the hyperphosphorylation of various downstream protein targets, ultimately triggering cellular responses such as apoptosis in cancer cells or the modulation of cytokine production.

Quantitative Bioactivity Comparison

While both compound families are potent PP2A inhibitors, their specific activities can vary. The following table summarizes the available quantitative data on their inhibitory concentrations. A direct comparison is challenging due to the limited availability of specific IC50 values for all individual compounds against a range of phosphatases.

Compound FamilySpecific CompoundTarget PhosphataseIC50 ValueReference
PhoslactomycinsPhoslactomycins (mixture)Protein Phosphatase 2A (PP2A)4.7 µM[3]
LeustroducsinsLeustroducsin BProtein Phosphatase 2A (PP2A)Not explicitly found
PhoslactomycinsPhoslactomycins (mixture)Protein Phosphatase 1 (PP1)Higher than PP2A[3]
LeustroducsinsLeustroducsin BProtein Phosphatase 1 (PP1)Not explicitly found

Note: The IC50 value for Phoslactomycins represents a mixture of different analogs and may not be specific to this compound. Further studies are needed to determine the precise IC50 values for individual Phoslactomycins and Leustroducsins against a panel of protein phosphatases to fully assess their potency and selectivity.

Signaling Pathways

The inhibition of PP2A by this compound and Leustroducsins triggers distinct downstream signaling cascades, leading to different cellular outcomes.

This compound: Induction of Apoptosis via c-Myc Pathway

This compound's inhibition of PP2A leads to the stabilization and accumulation of the oncoprotein c-Myc, a key regulator of cell proliferation and apoptosis.[5] Increased c-Myc levels promote the release of cytochrome c from the mitochondria into the cytoplasm.[6] Cytosolic cytochrome c then triggers the activation of a caspase cascade, ultimately leading to programmed cell death or apoptosis.

Phoslactomycin_C_Apoptosis_Pathway Phoslactomycin_C This compound PP2A PP2A Phoslactomycin_C->PP2A Inhibits c_Myc c-Myc PP2A->c_Myc Dephosphorylates (Inhibits degradation) Mitochondrion Mitochondrion c_Myc->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Caption: this compound induces apoptosis by inhibiting PP2A, leading to c-Myc accumulation and caspase activation.

Leustroducsins: Induction of Cytokine Production via NF-κB Pathway

Leustroducsin B has been shown to induce the production of various cytokines in human bone marrow-derived stromal cells.[7] This induction is mediated through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] Leustroducsin B activates an acidic sphingomyelinase (A-SMase), which in turn leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.

Leustroducsin_Cytokine_Pathway Leustroducsin_B Leustroducsin B A_SMase Acidic Sphingomyelinase (A-SMase) Leustroducsin_B->A_SMase Activates IKK_Complex IKK Complex A_SMase->IKK_Complex Activates IkBa IκBα IKK_Complex->IkBa Phosphorylates NF_kB NF-κB IkBa->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Cytokine_Genes Cytokine Gene Transcription Cytokines Cytokine Production Cytokine_Genes->Cytokines Leads to

Caption: Leustroducsin B stimulates cytokine production through the activation of the A-SMase/NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Leustroducsins.

Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)

This assay measures the inhibition of PP2A activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Purified Protein Phosphatase 2A (PP2A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.1 mg/mL BSA)

  • p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in assay buffer)

  • This compound or Leustroducsin compounds at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound or Leustroducsin) in the assay buffer.

  • In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control to each well.

  • Add 20 µL of the purified PP2A enzyme solution to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding 160 µL of the pNPP solution to each well.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, Jurkat)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate for 2-4 hours at 37°C with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Cytokine Production Measurement (ELISA)

This protocol is for measuring the concentration of a specific cytokine (e.g., IL-6 or IL-8) in the supernatant of cells treated with Leustroducsins.

Materials:

  • Human bone marrow-derived stromal cells (e.g., KM-102)

  • Cell culture medium

  • Leustroducsin B at various concentrations

  • Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-6 or IL-8 ELISA kit)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Seed the stromal cells in a 24-well plate and grow to confluence.

  • Treat the cells with various concentrations of Leustroducsin B or vehicle control for 24-48 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Blocking the plate to prevent non-specific binding.

    • Adding the collected cell supernatants and a standard curve of known cytokine concentrations to the plate.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured cytokine.

    • Washing the plate and adding a substrate that is converted by the enzyme to a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve.

Conclusion

This compound and Leustroducsins represent two closely related families of potent PP2A inhibitors with distinct downstream effects. While this compound primarily induces apoptosis in cancer cells through the c-Myc pathway, Leustroducsins have been shown to stimulate cytokine production via the NF-κB signaling cascade. These differences in their functional outcomes highlight the nuanced roles of PP2A in different cellular contexts and suggest that these compounds could be developed for different therapeutic applications. Further research, particularly focused on obtaining more comprehensive quantitative data on their potency and selectivity, will be crucial for advancing our understanding and potential clinical use of these promising natural products.

References

Phoslactomycin C: A Comparative Guide on its Cross-reactivity with Protein Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phoslactomycin C (PLC) is a member of the phoslactomycin family of natural products, known for their potent inhibitory effects on protein phosphatase 2A (PP2A).[1][2] As a critical regulator of numerous cellular processes, including cell cycle progression and signal transduction, PP2A is a significant target in drug discovery.[1] This guide provides a comparative analysis of this compound's cross-reactivity with other protein phosphatases, supported by available experimental data and detailed methodologies.

Executive Summary

This compound demonstrates notable selectivity for Protein Phosphatase 2A. While specific quantitative data on its cross-reactivity with a broad panel of other protein phosphatases is limited in publicly available literature, existing studies on close analogs, such as Phoslactomycin F, indicate a significantly lower inhibitory activity against Protein Phosphatase 1 (PP1). This suggests a favorable selectivity profile for researchers investigating PP2A-specific cellular functions.

Data Presentation: Inhibitory Activity of Phoslactomycin Analogs

CompoundTarget PhosphataseIC50 ValueReference
Phoslactomycin FProtein Phosphatase 2A (PP2A)4.7 µM[3]
Phoslactomycin FProtein Phosphatase 1 (PP1)> 4.7 µM (Less potent than against PP2A)[3]

Note: The IC50 value for Protein Phosphatase 1 was not explicitly quantified in the cited study but was stated to be higher than that for Protein Phosphatase 2A, indicating weaker inhibition.[3] Data for other protein phosphatases such as PP2B, PP2C, and protein tyrosine phosphatases (PTPs) for this compound or its close analogs are not currently available in the reviewed literature.

Experimental Protocols

The determination of the inhibitory activity of this compound against various protein phosphatases typically involves a biochemical assay that measures the dephosphorylation of a substrate. Below is a detailed methodology adapted from standard protein phosphatase inhibition assays.

Protocol: In Vitro Protein Phosphatase Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein phosphatases.

1. Materials and Reagents:

  • Purified recombinant protein phosphatases (e.g., PP1, PP2A, PP2B, PP2C, PTP1B)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphatase-specific substrates (e.g., p-nitrophenyl phosphate (B84403) (pNPP) for a colorimetric assay, or a fluorescently labeled phosphopeptide for a fluorescence-based assay)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA, 0.1 mg/mL BSA)

  • Stop Solution (for colorimetric assays, e.g., 1 M NaOH)

  • 96-well microplates

  • Microplate reader (for absorbance or fluorescence)

2. Experimental Procedure:

  • Enzyme Preparation: Prepare working solutions of each purified protein phosphatase in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

  • Assay Reaction: a. To each well of a 96-well microplate, add the assay buffer. b. Add the diluted this compound to the respective wells. Include control wells with solvent only (no inhibitor). c. Add the protein phosphatase solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for inhibitor binding. d. Initiate the phosphatase reaction by adding the specific substrate to each well.

  • Detection:

    • For Colorimetric Assays (e.g., using pNPP): After a set incubation time, stop the reaction by adding the stop solution. Measure the absorbance at a specific wavelength (e.g., 405 nm for pNPP). The absorbance is proportional to the amount of dephosphorylated substrate.

    • For Fluorescence-based Assays: Continuously monitor the increase in fluorescence in the microplate reader. The rate of fluorescence increase is proportional to the phosphatase activity.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a sigmoidal dose-response model).

Signaling Pathways and Experimental Workflows

To visualize the context of this compound's action and the experimental process, the following diagrams are provided.

PP2A_Signaling_Pathway PLC This compound PP2A Protein Phosphatase 2A (PP2A) PLC->PP2A Inhibits p_Substrate Phosphorylated Substrate Proteins (e.g., Akt, p53, c-Myc) PP2A->p_Substrate Dephosphorylates Growth Cell Growth & Proliferation Substrate Dephosphorylated Substrate Proteins p_Substrate->Growth Promotes Cell_Cycle Cell Cycle Progression Substrate->Cell_Cycle Regulates Apoptosis Apoptosis Substrate->Apoptosis Regulates

Caption: Inhibition of PP2A by this compound.

Experimental_Workflow start Start reagents Prepare Reagents: - Protein Phosphatases - this compound dilutions - Substrate start->reagents incubation Incubate: Phosphatase + PLC reagents->incubation reaction Initiate Reaction: Add Substrate incubation->reaction detection Measure Activity: (Absorbance/Fluorescence) reaction->detection analysis Data Analysis: Calculate % Inhibition Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for Phosphatase Inhibition Assay.

Conclusion

This compound is a valuable research tool for studying the roles of PP2A in cellular signaling. Based on the available data for its analogs, it exhibits a promising selective inhibition profile for PP2A over PP1.[3] However, to fully characterize its cross-reactivity and potential off-target effects, further comprehensive studies are warranted to determine its inhibitory activity against a broader panel of protein phosphatases, including PP2B, PP2C, and various protein tyrosine phosphatases. The experimental protocol provided in this guide offers a robust framework for conducting such investigations.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Covalent Binding of Phoslactomycin to PP2A

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals confirming the covalent modification of Cys-269 in the protein phosphatase 2A (PP2A) catalytic subunit by Phoslactomycin. This guide provides an objective comparison with alternative inhibitors, supported by experimental data and detailed protocols.

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that plays a central role in regulating a vast array of cellular processes.[1] Its dysregulation is implicated in numerous diseases, including cancer, making it a key target for therapeutic intervention.[2][3] Among the arsenal (B13267) of chemical probes used to dissect PP2A's function and develop novel therapeutics, the natural product Phoslactomycin has emerged as a potent and selective inhibitor.[4][5] Seminal studies have unequivocally demonstrated that Phoslactomycin exerts its inhibitory effect through a direct and covalent interaction with the Cys-269 residue of the PP2A catalytic subunit (PP2Ac).[1][4][5]

This guide delves into the experimental evidence that substantiates this covalent binding, offering a comparative analysis with other well-characterized PP2A inhibitors and providing detailed methodologies for the key experiments that have been instrumental in this discovery.

Comparative Analysis of PP2A Inhibitors

To understand the unique properties of Phoslactomycin, it is essential to compare its mechanism of action and potency with other widely used PP2A inhibitors, such as Fostriecin and Okadaic Acid. The following table summarizes their key characteristics.

InhibitorBinding MechanismTarget Residue(s)IC50 (PP2A)Key Characteristics
Phoslactomycin (PLMA/PLMF) CovalentCys-269~30 nM (PLMA)Selective for PP2A; its covalent binding offers a tool for specific labeling and identification.[4][6]
Fostriecin Non-covalent (initially), can form a covalent adductInteracts with the active site metal ions and surrounding residues0.2 - 4 nMPotent inhibitor of PP2A and PP4; its phosphate (B84403) mimic interacts with the catalytic center.[7]
Okadaic Acid Non-covalentBinds to a hydrophobic groove near the active site~0.1 - 1 nMPotent inhibitor of PP1 and PP2A; acts as a tumor promoter.

Experimental Validation of Phoslactomycin's Covalent Binding

The confirmation of Cys-269 as the binding site for Phoslactomycin is the result of a convergence of evidence from multiple experimental approaches.

Experimental Workflow for Confirming Covalent Binding

G cluster_0 Hypothesis Generation cluster_1 In Vitro Binding Confirmation cluster_2 Functional Validation cluster_3 Conclusion Hypothesis Phoslactomycin covalently binds to a specific residue on PP2Ac PullDown Biotinylated Phoslactomycin Pull-Down Assay Hypothesis->PullDown MassSpec Mass Spectrometry (MS/MS) PullDown->MassSpec Identifies modified peptide Mutagenesis Site-Directed Mutagenesis (Cys269Ala) MassSpec->Mutagenesis ActivityAssay PP2A Phosphatase Activity Assay Mutagenesis->ActivityAssay Tests inhibitor sensitivity Conclusion Confirmation of Covalent Binding to Cys-269 ActivityAssay->Conclusion

Caption: Experimental workflow to confirm the covalent binding of Phoslactomycin to Cys-269 of PP2A.

Detailed Experimental Protocols

1. Biotinylated Phoslactomycin Pull-Down Assay

This assay is designed to confirm the direct physical interaction between Phoslactomycin and PP2Ac within a cellular context.[1][4]

  • Synthesis of Biotinylated Probe: A biotin (B1667282) moiety is attached to a non-essential position of Phoslactomycin (e.g., Phoslactomycin A, PLMA) via a linker.[1]

  • Cell Lysis: Cells (e.g., HeLa cells) are cultured, harvested, and lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[1]

  • Incubation with Probe: The cell lysate is incubated with the biotinylated Phoslactomycin probe for 2-4 hours at 4°C to facilitate binding.[1]

  • Streptavidin Affinity Chromatography: The lysate is then passed through a column containing streptavidin-conjugated beads. The high affinity of biotin for streptavidin ensures that the biotinylated probe, along with any bound proteins, is captured.

  • Elution and Western Blotting: The captured proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using an antibody specific for the PP2A catalytic subunit. The presence of a band corresponding to PP2Ac confirms the direct interaction.

2. Mass Spectrometry

Mass spectrometry is employed to identify the precise site of covalent modification on PP2Ac.[1]

  • In-gel Digestion: The protein band corresponding to PP2Ac, identified from the pull-down assay or by incubating purified PP2Ac with Phoslactomycin, is excised from the gel and subjected to in-gel digestion with a protease, typically trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the amino acid sequence of the peptides. A mass shift in a specific tryptic peptide corresponding to the mass of Phoslactomycin indicates a covalent modification.[1] Tandem mass spectrometry (MS/MS) fragmentation of this modified peptide reveals the exact amino acid residue to which the inhibitor is attached, which has been identified as Cys-269.[1]

3. Site-Directed Mutagenesis

To definitively establish the functional importance of Cys-269 in Phoslactomycin binding and PP2A inhibition, this residue is mutated to a non-reactive amino acid, such as alanine (B10760859) (C269A).[1]

  • Primer Design: Mutagenic PCR primers are designed to introduce a mismatch at the codon for Cys-269, changing it to an alanine codon.[1]

  • Mutagenesis: Site-directed mutagenesis is performed on the plasmid DNA encoding PP2Ac.

  • Protein Expression and Purification: The wild-type and the mutant C269A PP2Ac proteins are expressed and purified.[1]

  • Functional Assay: The phosphatase activity of both the wild-type and mutant enzymes is measured in the presence and absence of Phoslactomycin. A loss of inhibition in the C269A mutant confirms the critical role of this residue in the inhibitor's binding and mechanism of action.[1]

4. PP2A Phosphatase Activity Assay

The inhibitory effect of Phoslactomycin on both wild-type and mutant PP2Ac is quantified using a phosphatase activity assay.[1]

  • Reaction Setup: Reactions are set up in a 96-well plate containing purified wild-type or C269A PP2Ac, a specific phosphopeptide substrate (e.g., K-R-pT-I-R-R), and varying concentrations of Phoslactomycin in a suitable assay buffer.[1]

  • Incubation: The reactions are incubated at 30°C for 10-30 minutes to allow for substrate dephosphorylation.[1]

  • Detection: The amount of free phosphate released is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated for both the wild-type and mutant enzymes. A significantly higher IC50 for the C269A mutant demonstrates its resistance to inhibition by Phoslactomycin.

PP2A Signaling and Inhibition

PP2A is a heterotrimeric enzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[3] The B subunit determines the substrate specificity and subcellular localization of the holoenzyme. The reversible methylation of the C subunit also plays a crucial role in regulating the assembly and function of different PP2A holoenzymes.[3]

G cluster_0 PP2A Holoenzyme Assembly cluster_1 Signaling Cascade cluster_2 Inhibition A_subunit Scaffolding A Subunit Holoenzyme PP2A Holoenzyme (A-B-C) A_subunit->Holoenzyme C_subunit Catalytic C Subunit (PP2Ac) C_subunit->Holoenzyme B_subunit Regulatory B Subunit B_subunit->Holoenzyme Substrate Dephosphorylated Substrate Holoenzyme->Substrate Dephosphorylation Holoenzyme->Inhibition Substrate_P Phosphorylated Substrate Substrate_P->Holoenzyme Cellular_Response Cellular Response (e.g., Growth, Apoptosis) Substrate->Cellular_Response Phoslactomycin Phoslactomycin Phoslactomycin->C_subunit Covalent binding to Cys-269

Caption: PP2A holoenzyme assembly, signaling, and inhibition by Phoslactomycin.

Phoslactomycin, by covalently binding to Cys-269 on the catalytic subunit, directly inhibits the phosphatase activity of the PP2A holoenzyme. This leads to the hyperphosphorylation of PP2A substrates and subsequent alterations in downstream signaling pathways, ultimately affecting cellular responses. The specificity of Phoslactomycin for PP2A makes it an invaluable tool for studying the intricate roles of this essential phosphatase in health and disease.

References

A Comparative Analysis of Phoslactomycin C and Other Natural Product Inhibitors of Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Phoslactomycin C and other prominent natural product inhibitors of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. Its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. This document aims to offer an objective comparison of the performance of these inhibitors, supported by experimental data, to aid researchers in their selection and application.

Quantitative Comparison of PP2A Inhibitors

The inhibitory potency of various natural product inhibitors against PP2A and the related Protein Phosphatase 1 (PP1) is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a more potent inhibitor. The selectivity index (PP1 IC50 / PP2A IC50) provides a measure of the inhibitor's preference for PP2A over PP1.

InhibitorNatural SourceChemical ClassPP2A IC50PP1 IC50Selectivity (PP1/PP2A)
Phoslactomycin F Streptomyces sp.Polyketide4.7 µM[1]> 4.7 µM[1]> 1
Okadaic Acid Prorocentrum dinoflagellatesPolyether0.1 - 1 nM10 - 20 nM~100-200
Calyculin A Discodermia calyx (marine sponge)Polyketide0.5 - 2 nM1 - 2 nM~1-4
Microcystin-LR Microcystis aeruginosa (cyanobacteria)Cyclic Peptide0.04 - 1 nM1 - 2 nM~2-50
Tautomycin Streptomyces sp.Polyketide1.6 - 10 nM0.2 - 1 nM~0.1-0.2
Fostriecin Streptomyces pulveraceusPolyketide0.2 - 4 nM[2]>10,000 nM[2]>2500
Cantharidin Blister beetlesTerpenoid0.2 - 1.7 µM1.8 - 5.1 µM~2-10
Nodularin Nodularia spumigena (cyanobacteria)Cyclic Peptide~0.2 nM~1.8 nM~9

Note: IC50 values can vary depending on the experimental conditions. Data for this compound was not specifically available; data for the closely related Phoslactomycin F is presented. Phoslactomycins are generally considered weaker inhibitors of PP2A compared to compounds like Fostriecin[2].

Mechanism of Action and Binding Sites

A key differentiator among these inhibitors is their mode of interaction with the PP2A catalytic subunit.

  • Phoslactomycin A has been shown to directly bind to a specific cysteine residue, Cys-269 , on the catalytic subunit of PP2A[3][4]. This interaction is distinct from many other well-characterized PP2A inhibitors.

  • Okadaic Acid, Microcystin-LR, Calyculin A, and Tautomycin are understood to have overlapping binding sites on the PP2A catalytic subunit, suggesting a mutually exclusive binding mechanism. These inhibitors interact with a region of the catalytic subunit that is crucial for its phosphatase activity.

This difference in binding mechanism presents an opportunity for developing highly selective PP2A inhibitors and for probing distinct aspects of PP2A function.

Experimental Protocols

Colorimetric Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against PP2A using the colorimetric substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Purified PP2A enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in Assay Buffer)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme Preparation: Dilute the purified PP2A enzyme in ice-cold Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay Reaction:

    • To each well of a 96-well microplate, add 25 µL of the diluted inhibitor solution (or buffer for control wells).

    • Add 25 µL of the diluted PP2A enzyme solution to each well.

    • Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding 50 µL of the pNPP substrate solution to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well. The addition of NaOH will develop the yellow color of the p-nitrophenol product.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

To better understand the complex relationships and workflows in the study of PP2A inhibitors, the following diagrams have been generated using Graphviz.

PP2A_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway MAPK Signaling Cascade cluster_downstream Cellular Responses Growth_Factors Growth_Factors Ras Ras Growth_Factors->Ras Activates Stress_Signals Stress_Signals Stress_Signals->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Differentiation Differentiation ERK->Differentiation PP2A PP2A PP2A->Raf Dephosphorylates PP2A->MEK Dephosphorylates

Caption: Role of PP2A in the MAPK signaling pathway.

Inhibitor_Comparison_Workflow Start Start: Select Natural Product Inhibitors Inhibitor_Prep Prepare Stock Solutions Start->Inhibitor_Prep PP2A_Assay PP2A Inhibition Assay (Determine IC50) Inhibitor_Prep->PP2A_Assay PP1_Assay PP1 Inhibition Assay (Determine IC50) Inhibitor_Prep->PP1_Assay Binding_Study Binding Mechanism Study (e.g., Crystallography, Mutagenesis) Inhibitor_Prep->Binding_Study Selectivity_Calc Calculate Selectivity (PP1 IC50 / PP2A IC50) PP2A_Assay->Selectivity_Calc PP1_Assay->Selectivity_Calc Data_Analysis Comparative Data Analysis Selectivity_Calc->Data_Analysis Binding_Study->Data_Analysis Conclusion Conclusion: Characterize Inhibitor Profile Data_Analysis->Conclusion

Caption: Workflow for comparing natural product PP2A inhibitors.

Inhibitor_Binding_Sites PP2A_Catalytic_Subunit PP2A Catalytic Subunit Cys-269 Shared Binding Pocket Phoslactomycin Phoslactomycin Phoslactomycin->PP2A_Catalytic_Subunit:cys269 Binds to Okadaic_Acid Okadaic_Acid Okadaic_Acid->PP2A_Catalytic_Subunit:shared Binds to Microcystin_LR Microcystin_LR Microcystin_LR->PP2A_Catalytic_Subunit:shared Binds to Calyculin_A Calyculin_A Calyculin_A->PP2A_Catalytic_Subunit:shared Binds to

Caption: Logical relationship of inhibitor binding sites on PP2A.

References

Validating the in-vivo efficacy of Phoslactomycin C in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in-vivo efficacy of Phoslactomycin C, benchmarked against the clinically evaluated alternative, Fostriecin (B16959).

Executive Summary

This compound, a member of the phoslactomycin family of natural products, is a known inhibitor of Protein Phosphatase 2A (PP2A), a critical enzyme in cellular signaling and a promising target in oncology. However, a thorough review of existing literature reveals a notable scarcity of in-vivo efficacy data for this compound in animal models. To provide a valuable comparative perspective for researchers, this guide presents the available in-vitro data for this compound alongside the more extensive in-vivo and in-vitro data of Fostriecin, a structurally and functionally related PP2A inhibitor that has progressed to clinical trials. This comparison aims to illuminate the potential therapeutic profile of this compound and provide a framework for future in-vivo studies.

Comparative Efficacy Data

Due to the limited in-vivo data for this compound, this section presents a comparison of its in-vitro anti-cancer activity with the in-vitro and in-vivo anti-tumor efficacy of Fostriecin.

In-Vitro Anti-Cancer Activity
CompoundTarget Cell LineIC50Reference
Phoslactomycin A L1210 Leukemia0.46 µM[1]
Fostriecin Protein Phosphatase 2A (PP2A)3.2 nM[2]
Protein Phosphatase 1 (PP1)131 µM[2]
Human Tumor Cell Lines (various)Effective at 1.0 mcg/ml[3]
In-Vivo Anti-Tumor Efficacy of Fostriecin
Animal ModelTumor ModelTreatment ScheduleEfficacy MetricResultReference
MouseAdvanced subcutaneous Colon 38 tumorsSingle doseTumor growth delayDelayed tumor growth by at least 10 days[4]
MouseMurine LeukemiaNot specifiedAntitumor activityExcellent antitumor activity[5]
MouseAdvanced subcutaneous Colon 38 tumorsSingle doseHistological changesCaused extensive necrosis of tumors after 24 hours[4]

Mechanism of Action: PP2A Inhibition

Both this compound and Fostriecin exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that functions as a tumor suppressor by dephosphorylating and regulating the activity of numerous proteins involved in cell growth, proliferation, and apoptosis. Key signaling pathways affected by PP2A inhibition include the MAPK/ERK and PI3K/Akt pathways. By inhibiting PP2A, these compounds lead to the hyperphosphorylation and sustained activation of pro-proliferative and pro-survival signaling pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

PP2A_Inhibition_Pathway Phoslactomycin_C This compound PP2A PP2A Phoslactomycin_C->PP2A Inhibits Fostriecin Fostriecin Fostriecin->PP2A Inhibits MEK MEK PP2A->MEK Dephosphorylates (Inhibits) Akt Akt PP2A->Akt Dephosphorylates (Inhibits) ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis PI3K PI3K PI3K->Akt Akt->Proliferation Akt->Apoptosis

Caption: Simplified signaling pathway of PP2A inhibition by this compound and Fostriecin.

Experimental Protocols

While detailed in-vivo experimental protocols for this compound are not available, the following is a generalized protocol for assessing the anti-tumor efficacy of a compound like Fostriecin in a murine solid tumor model, based on common practices in the field.

Generalized In-Vivo Anti-Tumor Efficacy Workflow

InVivo_Workflow cluster_setup Experimental Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Select Animal Model (e.g., Nude mice) cell_culture Cell Culture and Harvesting animal_model->cell_culture tumor_cell_line Select Tumor Cell Line (e.g., Colon 38) tumor_cell_line->cell_culture implantation Subcutaneous Injection of Tumor Cells cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Compound (e.g., Fostriecin) randomization->treatment measurement Measure Tumor Volume and Body Weight treatment->measurement endpoint Monitor Survival/ Determine Endpoint measurement->endpoint analysis Data Analysis (e.g., Tumor Growth Inhibition) endpoint->analysis

Caption: Generalized workflow for in-vivo anti-tumor efficacy testing.

Detailed Methodologies
  • Animal Models:

    • Female athymic nude mice (nu/nu), 6-8 weeks old, are commonly used for xenograft studies.

    • For syngeneic models, such as the Colon 38 model, C57BL/6 mice can be used.

    • Animals should be housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Line and Culture:

    • The Colon 38 murine colon adenocarcinoma cell line is a relevant choice for Fostriecin studies.

    • Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation:

    • Tumor cells are harvested during the exponential growth phase and resuspended in a sterile medium or phosphate-buffered saline (PBS).

    • A suspension of 1 x 10^6 to 5 x 10^6 viable tumor cells in a volume of 0.1-0.2 mL is injected subcutaneously into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • Fostriecin, dissolved in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent), is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection).

    • A vehicle control group receives the same volume of the vehicle solution.

    • A positive control group may be treated with a standard-of-care chemotherapeutic agent.

  • Efficacy Evaluation:

    • Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula: (length x width²) / 2.

    • Animal body weight is monitored as an indicator of toxicity.

    • The primary efficacy endpoint can be tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

    • Alternatively, a survival study can be conducted where the endpoint is the time to reach a predetermined tumor volume or the date of death. Efficacy is then expressed as the percentage of increased lifespan (%ILS).

  • Histological Analysis:

    • At the end of the study, tumors can be excised, fixed in formalin, and embedded in paraffin (B1166041) for histological examination to assess for tumor necrosis and other treatment-related changes.[4]

Conclusion

While the lack of in-vivo data for this compound presents a significant gap in its preclinical evaluation, the available in-vitro data and the extensive research on the related compound, Fostriecin, provide a strong rationale for its further investigation. Fostriecin's potent and selective inhibition of PP2A translates to significant anti-tumor activity in animal models. By extension, this compound, as a fellow PP2A inhibitor, holds considerable promise as a potential therapeutic agent. This comparative guide underscores the need for in-vivo studies to validate the efficacy of this compound and to fully elucidate its therapeutic potential. The provided experimental framework can serve as a foundation for the design of such crucial future investigations.

References

Safety Operating Guide

Navigating the Disposal of Phoslactomycin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Phoslactomycin C, a potent antifungal agent used in research. In the absence of a specific Safety Data Sheet (SDS) with official disposal instructions, this protocol is based on general best practices for the disposal of research-grade chemical compounds with undefined hazard profiles. It is imperative to handle this compound with caution, assuming it may possess toxicological properties that have not been fully characterized.

Key Safety and Handling Information

All personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3] All manipulations of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles.[2][3]

Quantitative Data Summary

PropertyValue
Molecular FormulaC30H48NO10P
Molecular Weight613.68 g/mol
AppearanceSolid
CAS Number159991-59-0
Initial SourceStreptomyces nigrescens

Step-by-Step Disposal Procedure for this compound

The following step-by-step disposal procedure is a recommendation based on general laboratory chemical waste guidelines.[4]

  • Waste Collection:

    • Collect all solid this compound waste, including unused product and contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated and clearly labeled hazardous waste container.[4]

    • The container should be made of a material compatible with organic solids and be sealable to prevent leakage or spillage.

    • Label the container as "Hazardous Waste: this compound (CAS: 159991-59-0)" and include the date of accumulation.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.[4]

    • The solvent used should be clearly indicated on the label.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

    • Provide them with a complete and accurate description of the waste, including the chemical name, CAS number, and quantity.

    • Follow all institutional and local regulations for the packaging and transportation of hazardous waste.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.[2]

    • Collect all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.[4]

Experimental Protocols

Currently, there are no standardized experimental protocols for the disposal of this compound. The step-by-step procedure provided above is based on general best practices for chemical waste management in a laboratory setting.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid this compound Waste (Unused product, contaminated consumables) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid this compound Waste (Solutions) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decontamination_waste Decontamination Waste (Wipes, cleaning materials) decontamination_waste->solid_container saa Designated Satellite Accumulation Area solid_container->saa liquid_container->saa ehs Contact Institutional EHS for Pickup saa->ehs disposal Professional Hazardous Waste Disposal ehs->disposal

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.